Altrenogest-d5
Description
Contextualization of Synthetic Progestins in Scientific Inquiry
Synthetic progestins, also known as progestogens, are a class of compounds developed to mimic the biological actions of the endogenous steroid hormone, progesterone (B1679170). nih.gov Progesterone plays a critical role in the female reproductive cycle and pregnancy. researchgate.net However, natural progesterone is rapidly metabolized, limiting its therapeutic and research applications. escholarship.org To overcome this, scientists have synthesized a wide array of progestins with improved bioavailability and longer half-lives. nih.gov
Altrenogest (B1664803), a synthetic progestin of the 19-nortestosterone group, is one such compound. chemicalbook.comnih.gov It is structurally a derivative of trenbolone, featuring an allyl group at the C17α position. chemicalbook.comnih.gov Its primary mechanism of action involves binding to progesterone receptors, which inhibits the secretion of gonadotropin-releasing hormone (GnRH) and subsequently suppresses the release of luteinizing hormone (LH), thereby controlling the estrous cycle. mdpi.comnih.gov Due to these properties, altrenogest is widely utilized in veterinary medicine, particularly in equine and swine reproductive management, to synchronize estrus. mdpi.comcsu.edu.auclinicaltheriogenology.net This widespread use necessitates precise analytical methods to study its pharmacokinetics, metabolism, and to monitor its presence in biological systems, driving the need for specialized research tools like its isotopically labeled analogue. csu.edu.aunih.gov
The Pivotal Role of Stable Isotope Labeling in Chemical and Biomedical Research
Stable isotope labeling is a powerful technique where an atom in a molecule is replaced by one of its heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.net This substitution creates a compound that is chemically and biologically almost identical to its unlabeled counterpart but is distinguishable by its increased mass. juniperpublishers.com This mass difference is the cornerstone of its utility in research.
The combination of stable isotope labeling with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy has revolutionized many areas of scientific investigation. drugbank.com Key applications include:
Metabolism Studies (ADME): Labeled compounds are used as tracers to elucidate the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. acs.orgacs.org By tracking the labeled molecule and its metabolites, researchers can map complex metabolic pathways. medchemexpress.com
Quantitative Analysis: In quantitative mass spectrometry, a stable isotope-labeled version of an analyte is often used as an ideal internal standard (IS). nih.govacs.org Because the labeled IS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression, allowing for highly accurate and precise quantification. nih.gov
Pharmacokinetic Studies: The use of labeled compounds allows for the precise measurement of a drug's concentration in biological fluids over time, which is essential for determining its pharmacokinetic profile. medchemexpress.comszabo-scandic.com
Mechanistic Elucidation: Deuterium labeling can help uncover reaction mechanisms through the "kinetic isotope effect" (KIE), where the heavier C-D bond is stronger and breaks more slowly than a C-H bond. This can slow down metabolic processes at the site of deuteration, providing insights into metabolic pathways and helping to improve a drug's metabolic stability. juniperpublishers.comacs.org
Rationale for the Deuteration of Altrenogest at the 19, 19, 20, 21, 21 Positions for Research Applications
Altrenogest 19,19,20,21,21-d5 is a specifically designed molecule where five hydrogen atoms have been replaced by deuterium. The IUPAC name for altrenogest is (8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one. nih.gov The deuteration occurs at two key locations: the methyl group at position C13 (steroid C19) and the allyl group at C17 (positions C20 and C21). d-nb.info
The rationale for this specific deuteration pattern is primarily for its application as an internal standard in quantitative mass spectrometry assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmedchemexpress.com
Significant Mass Shift: The incorporation of five deuterium atoms results in a mass increase of five daltons compared to the unlabeled altrenogest. This provides a clear and unambiguous mass difference between the analyte and the internal standard, preventing signal overlap in the mass spectrometer.
Metabolic Stability of the Label: While deuteration can be used to slow metabolism (the kinetic isotope effect), for an internal standard, it is crucial that the deuterium labels are not lost during sample preparation or analysis. juniperpublishers.com Studies on altrenogest metabolism have shown that the primary routes of elimination involve conjugation with glucuronic acid and sulfate (B86663) (Phase II metabolism), with no major Phase I metabolites (which often involve oxidation of C-H bonds) being discovered. nih.gov This suggests the core steroid structure, including the allyl and methyl groups, is relatively stable. Placing the deuterium atoms on these groups ensures the label is retained, maintaining the integrity of the internal standard throughout the analytical process. rsc.org
Chemical Synthesis Accessibility: Research has demonstrated methods for the selective deuteration of terminal olefins and the introduction of deuterated methyl groups in steroid synthesis, making the production of this specific labeled compound feasible. acs.orgarkat-usa.orgresearchgate.net
Scope and Significance of Altrenogest 19,19,20,21,21-d5 in Advanced Research Paradigms
The primary and most significant application of Altrenogest 19,19,20,21,21-d5 is as an internal standard for the precise quantification of altrenogest in various biological matrices. medchemexpress.comszabo-scandic.com This is critical in several research areas:
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Accurate measurement of altrenogest concentrations in plasma or other tissues is fundamental to understanding its absorption, distribution, metabolism, and excretion. PK studies help to establish appropriate usage protocols and withdrawal times in veterinary medicine. chemicalbook.comcsu.edu.au Altrenogest-d5 ensures the reliability of the data generated in these studies.
Doping Control in Equine Sports: Altrenogest is a controlled substance in competitive horse racing due to its potential to suppress estrus-related behaviors that might affect performance and its potential anabolic effects. mdpi.comnih.gov Regulatory bodies require highly sensitive and specific methods, such as LC-MS/MS, to detect and quantify altrenogest in urine or blood samples. The use of this compound as an internal standard is essential for the validation and routine application of these anti-doping methods, ensuring fairness and compliance. nih.gov
Environmental Monitoring: As a veterinary pharmaceutical, there is potential for altrenogest to enter the environment. Research into its environmental fate and potential impact on aquatic organisms requires robust analytical methods to measure trace amounts in environmental samples. acs.orgresearchgate.net this compound can serve as a crucial tool for accurate quantification in such ecotoxicological studies.
Structure
2D Structure
Properties
Molecular Formula |
C21H26O2 |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1/i1D2,3D,10D2 |
InChI Key |
VWAUPFMBXBWEQY-NSGAWIOXSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O)[2H] |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Deuterated Altrenogest Analogues
Directed Synthesis Approaches for Site-Specific Deuterium (B1214612) Incorporation in Steroidal Frameworks
Site-specific incorporation of deuterium into a complex steroidal framework requires precise chemical strategies that can introduce the isotope at the desired location without affecting other parts of the molecule. acs.org These methods can be broadly categorized into building-block approaches, where a deuterated fragment is introduced, and direct exchange reactions on the final molecule or a late-stage intermediate.
The labeling of Altrenogest (B1664803) at the 19, 20, and 21 positions specifically refers to the deuteration of the 17α-allyl group (C₃H₅). The most direct and unambiguous method to achieve this is through a building-block approach, where a fully deuterated allyl group is introduced to the steroid precursor.
The synthesis typically begins with a suitable steroid starting material, such as estra-4,9-diene-3,17-dione. google.com This precursor contains the core trienone structure of Altrenogest but with a ketone at the C17 position. The key synthetic step involves the addition of the deuterated allyl group to this C17 ketone. This is commonly achieved via a Grignard reaction, using a deuterated allyl magnesium halide (e.g., d5-allyl magnesium bromide). google.com
Protection of C3 Ketone: The C3 ketone of the starting material, estra-4,9-diene-3,17-dione, may be selectively protected to prevent reaction with the Grignard reagent.
Grignard Reaction: The C17 ketone is reacted with a pre-formed deuterated allyl Grignard reagent (CH₂=CH-CH₂-MgBr-d5). This reagent is prepared from d5-allyl bromide and magnesium metal. The reaction introduces the 17α-allyl-d5 group and forms a 17β-hydroxyl group.
Deprotection: The C3 protecting group is removed to yield the final product, Altrenogest 19,19,20,21,21-d5. google.com
This directed synthesis ensures that the deuterium atoms are located exclusively on the allyl side chain, with no isotopic scrambling on the steroidal backbone, providing high isotopic purity. Other regioselective deuteration techniques used for steroids, such as base-catalyzed exchange with deuterium oxide (D₂O) near carbonyl groups or the reduction of keto groups with sodium borodeuteride (NaBD₄), are also common but are employed for labeling different positions on the steroid nucleus. nih.govnih.gov
Catalytic hydrogen-deuterium exchange (H/D exchange or HIE) represents a powerful late-stage functionalization strategy for introducing deuterium into organic molecules. acs.orgwikipedia.org These methods utilize a transition-metal catalyst to activate C-H bonds, facilitating their exchange with deuterium from a suitable source, such as deuterium gas (D₂) or a deuterated solvent like D₂O or CH₃OD. researchgate.netescholarship.org
For steroidal frameworks, various catalytic systems have been developed:
Homogeneous Catalysis: Transition metals like iridium, rhodium, ruthenium, and palladium are widely used for HIE. bohrium.com For instance, phosphine-ligated silver-carbonate complexes have been shown to catalyze the site-selective deuteration of C-H bonds in various heterocyclic compounds, demonstrating the potential for high regioselectivity in complex molecules. escholarship.org
Catalytic Transfer Deuteration: This approach avoids the use of pressurized deuterium gas by employing readily available liquid deuterium donors. core.ac.ukbohrium.com For example, an iridium catalyst can facilitate the transfer of deuterium from deuterated ethanol (B145695) (C₂D₅OD) to unsaturated C-C bonds. core.ac.uk
Heterogeneous Catalysis: Catalysts such as palladium on carbon (Pd/C) can be used for deuterodehalogenation, where a halogen atom is replaced by a deuterium atom from D₂ gas. nih.gov
Modern advancements include the use of ultrasound to assist the H/D exchange process, which can lead to milder reaction conditions and high deuterium incorporation. nih.gov The choice of catalyst and conditions is crucial for controlling the regioselectivity of the deuteration.
| Method | Catalyst Example | Deuterium Source | Key Features |
|---|---|---|---|
| Homogeneous HIE | Iridium complexes (e.g., Crabtree's catalyst) | D₂ gas, D₂O | High activity, can be tuned for selectivity. acs.orgbohrium.com |
| Catalytic Transfer Deuteration | (BQ-NCOP)IrHCl | C₂D₅OD | Avoids use of flammable D₂ gas; uses liquid deuterium sources. core.ac.uk |
| Heterogeneous Catalysis | Palladium on Carbon (Pd/C) | D₂ gas | Used in deuterodehalogenation; catalyst is easily removed. nih.gov |
| Ultrasound-Assisted Exchange | Base-catalyzed (e.g., NaOD) | D₂O | Milder reaction conditions, rapid synthesis. nih.gov |
Enzymatic catalysis offers unparalleled selectivity for modifying complex molecules like steroids. acs.org While a specific enzyme for the deuteration of Altrenogest is not documented, the principles of biocatalysis can be applied. Enzymes such as dehydrogenases, reductases, or isomerases can introduce deuterium with high regio- and stereoselectivity.
The strategy typically involves running the enzymatic reaction in a deuterated medium (D₂O) or using a deuterated cofactor. For example, a 3-ketosteroid dehydrogenase, which introduces a double bond into the steroid A-ring, could potentially be used in reverse with a deuterated cofactor like deuterated NADPH (NADPD) to stereospecifically add deuterium. acs.org The high specificity of the enzyme's active site ensures that deuterium is incorporated only at the target position, avoiding unwanted side reactions.
Chemical Reaction Mechanisms and Pathways for Deuterium Exchange and Incorporation
Understanding the underlying reaction mechanisms is crucial for optimizing deuteration reactions and preventing undesirable side reactions such as isotopic scrambling.
The mechanism of deuterium incorporation varies significantly with the chosen synthetic method.
Acid/Base-Catalyzed Exchange: This process typically occurs at carbon atoms adjacent to a carbonyl group (α-carbons). In the presence of a deuterated base (e.g., NaOD in D₂O), the α-proton is abstracted to form an enolate intermediate. This enolate is then quenched by the deuterated solvent, replacing the hydrogen with a deuterium atom. libretexts.orgnih.gov An acid-catalyzed process proceeds through an enol intermediate. nih.gov
Transition-Metal Catalysis: In homogeneous HIE reactions, the mechanism often involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination that incorporates a deuterium atom from a deuterated ligand or solvent. acs.org In catalytic transfer deuteration, the metal catalyst first forms a metal-deuteride (M-D) species from the deuterium donor. This M-D species then adds across an unsaturated bond or participates in a C-H activation cycle to transfer the deuterium to the steroid substrate. core.ac.uk
These pathways can be investigated using techniques like kinetic isotope effect measurements and deuterium-labeling studies to trace the movement of the isotope through the reaction sequence. acs.org
Deuterium scrambling is the migration of deuterium atoms to unintended positions within the molecule or the loss of isotopic enrichment due to back-exchange with protic sources. acs.org This can compromise the utility of the labeled compound as an internal standard.
Several factors contribute to scrambling:
Protic Contamination: The primary source of unwanted protium (B1232500) is often residual water (H₂O) in solvents, reagents, or even adsorbed on the surface of catalysts. nih.gov
Reaction Conditions: Elevated temperatures and prolonged reaction times can promote side reactions and equilibria that lead to scrambling.
Back-Exchange: If the newly introduced C-D bond is labile under the reaction conditions (e.g., acidic protons), it can exchange back with protons from the reaction medium.
Strategies to minimize scrambling are essential for producing high-purity deuterated compounds.
| Strategy | Description | Example |
|---|---|---|
| Use of Anhydrous Reagents and Solvents | Rigorously drying all solvents and reagents to remove trace amounts of H₂O. | Distilling solvents over a drying agent before use. |
| Catalyst Pre-treatment | Removing sources of protium from the catalyst itself. | Using an in-situ prepared palladium catalyst to avoid adsorbed water found on commercial Pd/C. nih.gov |
| Control of Reaction Conditions | Optimizing temperature, pressure, and reaction time to favor the desired reaction over scrambling pathways. | Running reactions at the lowest effective temperature for the shortest time required for completion. |
| Choice of Deuterium Source | Selecting a deuterium source that is less prone to back-exchange. | Using D₂ gas or aprotic deuterated solvents instead of D₂O for non-labile C-H bonds. |
| Directed Synthesis | Employing a building-block approach where the deuterated moiety is introduced in a non-exchangeable position. | Using d5-allyl magnesium bromide to synthesize Altrenogest-d5, which avoids exchange conditions altogether. google.com |
By carefully selecting the synthetic methodology and controlling the reaction environment, it is possible to synthesize Altrenogest 19,19,20,21,21-d5 with high isotopic purity and regiochemical precision, making it a valuable tool for analytical and metabolic research.
Purification and Isotopic Enrichment Techniques for Altrenogest 19,19,20,21,21-d5
The purification of isotopically labeled compounds such as Altrenogest 19,19,20,21,21-d5 is a critical step to ensure their suitability for use as internal standards in quantitative mass spectrometry-based assays or for other research applications. The primary goal is to separate the desired deuterated analogue from unlabeled (d0) or partially deuterated intermediates, as well as from other process-related impurities.
Chromatographic techniques are central to the purification of deuterated compounds, leveraging subtle differences in physicochemical properties between isotopologues. moravek.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful and widely employed methods for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification of steroids and their analogues. nih.gov For deuterated compounds, reversed-phase HPLC (RP-HPLC) is often the method of choice. The separation mechanism relies on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. While the substitution of hydrogen with deuterium results in a minimal change in polarity, a phenomenon known as the "chromatographic isotope effect" can be observed. acs.org Deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts in reversed-phase systems. acs.orgcnr.it This effect, though small, can be exploited using high-efficiency columns and optimized gradient elution methods to achieve separation of the d5-labeled Altrenogest from its unlabeled precursor.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a valuable alternative to HPLC for the purification of complex mixtures, including steroids. nih.govnih.gov This technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC offers advantages such as lower viscosity and higher solute diffusivities compared to liquid mobile phases, which can lead to faster and more efficient separations. nih.govresearchgate.net For the purification of this compound, SFC can be particularly effective in separating isomers and isotopologues. nih.gov The selectivity of the separation can be fine-tuned by selecting appropriate stationary phases (e.g., diol, cyano-propyl silica) and by adding organic co-solvents (modifiers) to the supercritical CO2. nih.govnih.gov SFC is also considered a "greener" alternative to HPLC due to the reduced consumption of organic solvents.
The selection between HPLC and SFC depends on the specific separation challenge, including the nature of impurities and the required scale of purification. In many cases, a multi-step purification protocol involving both techniques may be necessary to achieve the high level of chemical and isotopic purity required for research-grade materials.
The assessment of isotopic purity is paramount for deuterated standards to ensure accuracy in isotope dilution mass spectrometry assays. rsc.org Isotopic purity refers to the percentage of the labeled compound that contains the specified number of deuterium atoms. For research-grade materials, this value is typically expected to be high, often exceeding 98% or 99%.
The determination of isotopic purity involves quantifying the distribution of all isotopologues (d0, d1, d2, d3, d4, d5, etc.) in the final product. High-resolution mass spectrometry (HRMS) is the primary technique for this assessment. nih.govresearchgate.net By analyzing the relative abundance of the corresponding H/D isotopolog ions, a precise isotopic distribution can be calculated. nih.gov
Isotopic enrichment is a related term that describes the abundance of the heavy isotope (deuterium) at the labeled positions. For Altrenogest 19,19,20,21,21-d5, a high enrichment factor indicates that the vast majority of molecules have deuterium atoms at all five specified positions, rather than a mix of hydrogen and deuterium.
The table below illustrates typical isotopic purity levels found for various commercially available deuterated compounds, which serves as a benchmark for what is expected for research-grade materials like this compound. rsc.org
| Deuterated Compound | Number of Deuterium Atoms | Reported Isotopic Purity (%) |
|---|---|---|
| Benzofuranone derivative (BEN-d2) | 2 | 94.7 |
| Tamsulosin-d4 (TAM-d4) | 4 | 99.5 |
| Oxybutynin-d5 (OXY-d5) | 5 | 98.8 |
| Eplerenone-d3 (EPL-d3) | 3 | 99.9 |
| Propafenone-d7 (PRO-d7) | 7 | 96.5 |
Spectroscopic Characterization Methodologies for Deuterated Altrenogest
A comprehensive spectroscopic characterization is essential to confirm the identity, structure, purity, and stereochemistry of Altrenogest 19,19,20,21,21-d5. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy techniques.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of successfully synthesized Altrenogest 19,19,20,21,21-d5, the signals corresponding to the protons at the C19, C20, and C21 positions of the unlabeled compound would be absent or significantly diminished. This provides direct evidence of deuterium incorporation at these specific sites.
²H NMR (Deuterium NMR): Conversely, a ²H NMR spectrum will show distinct signals corresponding to the deuterium atoms. wikipedia.org While the chemical shift range in ²H NMR is similar to that of ¹H NMR, the resolution is generally lower. magritek.com However, the presence of peaks in the expected regions for the C19, C20, and C21 positions confirms that deuteration has occurred at the intended locations. wikipedia.orgmagritek.com
Furthermore, advanced NMR techniques, such as 2D-NMR (e.g., COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, are used to confirm the complete carbon-proton framework and the stereochemistry of the steroid, ensuring that the synthetic and deuteration processes have not altered the core structure. researchgate.net
The following table presents hypothetical ¹H NMR chemical shifts for key protons in unlabeled Altrenogest to illustrate which signals would be expected to disappear upon deuteration at the 19, 19, 20, 21, and 21 positions.
| Position | Proton Type | Expected ¹H Chemical Shift (ppm) (Hypothetical) | Expected Signal in this compound |
|---|---|---|---|
| C21 | -C≡CH | ~2.5 - 3.1 | Absent |
| C20 | -CH=CH₂ | ~5.0 - 6.0 | Absent |
| C19 | -CH=CH₂ | ~5.0 - 6.0 | Absent |
| C18 | CH₃ | ~0.9 | Present |
HRMS is a critical analytical technique for the characterization of deuterated compounds. nih.gov It provides two vital pieces of information: the precise mass of the molecule, which confirms its elemental composition, and the distribution of isotopologues, which determines the isotopic purity. rsc.orgresearchgate.net
Using techniques like electrospray ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). nih.gov This allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass.
For assessing isotopic purity, HRMS resolves the signals from the unlabeled compound (d0) and all deuterated species (d1, d2, d3, d4, d5). nih.gov By comparing the relative intensities of these peaks in the mass spectrum, the percentage of the desired d5 species can be accurately calculated, along with the percentages of any residual lower-deuterated forms. researchgate.net This detailed analysis is crucial for validating the quality of the research-grade material.
The table below shows the theoretical exact masses for the different isotopologues of the [M+H]⁺ ion of Altrenogest, illustrating the resolving power needed to perform this analysis.
| Isotopologue | Formula ([M+H]⁺) | Theoretical Exact Mass (Da) |
|---|---|---|
| Altrenogest-d0 | C₂₁H₂₇O₂⁺ | 311.2006 |
| Altrenogest-d1 | C₂₁H₂₆DO₂⁺ | 312.2069 |
| Altrenogest-d2 | C₂₁H₂₅D₂O₂⁺ | 313.2132 |
| Altrenogest-d3 | C₂₁H₂₄D₃O₂⁺ | 314.2194 |
| Altrenogest-d4 | C₂₁H₂₃D₄O₂⁺ | 315.2257 |
| This compound | C₂₁H₂₂D₅O₂⁺ | 316.2320 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com They provide a characteristic "vibrational fingerprint" that is highly sensitive to molecular structure. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the associated bonds. youtube.com
The most significant change in the IR and Raman spectra of this compound compared to unlabeled Altrenogest will be observed in the stretching frequencies of the carbon-deuterium (C-D) bonds. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Since deuterium is approximately twice as massive as hydrogen, the C-D stretching frequency is significantly lower than the corresponding C-H stretching frequency. youtube.com
This effect provides a clear diagnostic tool. While C-H stretching vibrations typically appear in the 2800-3300 cm⁻¹ region of the IR spectrum, C-D stretching vibrations are found in the lower frequency 2000-2300 cm⁻¹ region. Observing new absorption bands in this region for this compound, coupled with the disappearance or reduction of specific C-H stretching bands, confirms successful deuteration. nih.gov Both IR and Raman spectroscopy can provide this information, offering a comprehensive vibrational analysis of the deuterated analogue. mdpi.comacs.org
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Relevance to this compound |
|---|---|---|
| C-H Stretch (sp, sp², sp³) | 2850 - 3300 | Intensity of specific C-H stretches (e.g., allylic, vinylic) expected to decrease. |
| C-D Stretch | 2000 - 2300 | New bands appear, confirming the presence of C-D bonds. |
| C=O Stretch (Ketone) | 1650 - 1750 | Largely unaffected by deuteration at C19-C21, confirms carbonyl group integrity. |
| C=C Stretch (Alkene) | 1600 - 1680 | Largely unaffected, confirms conjugated system integrity. |
Advanced Analytical Chemistry Methodologies for the Quantification and Characterization of Altrenogest 19,19,20,21,21 D5
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Deuterated Steroid Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of steroid hormones and their metabolites due to its high sensitivity and selectivity. nih.govnih.gov This technique allows for the direct analysis of compounds like Altrenogest (B1664803) and its deuterated analog in various biological samples with minimal sample preparation, often eliminating the need for derivatization. nih.govresearchgate.net
Method Development for Ultrasensitive Quantification of Altrenogest and Altrenogest 19,19,20,21,21-d5
The development of ultrasensitive LC-MS/MS methods is critical for detecting the low concentrations of Altrenogest often encountered in pharmacokinetic and residue analysis studies. researchgate.netnih.gov High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are typically employed for the separation of Altrenogest from endogenous matrix components. journalijcar.orgclinicaltheriogenology.net
A common approach involves using a C18 reversed-phase column with a mobile phase gradient consisting of aqueous and organic solvents, such as ammonium (B1175870) formate (B1220265) in water and methanol. mdpi.com This setup provides robust separation of Altrenogest and its deuterated internal standard. The use of a deuterated standard like Altrenogest 19,19,20,21,21-d5 is essential to correct for matrix effects and variations in instrument response, thereby ensuring accurate quantification. medchemexpress.com Validated methods have demonstrated limits of quantification (LOQ) in the low ng/mL to pg/mL range in matrices such as plasma and urine. researchgate.netjournalijcar.org
Table 1: Example LC-MS/MS Method Parameters for Altrenogest Analysis
| Parameter | Condition |
|---|---|
| LC System | UHPLC |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 20 mM Ammonium Formate in Water |
| Mobile Phase B | 20 mM Ammonium Formate in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Optimization of Ionization Parameters and Multiple Reaction Monitoring (MRM) Transitions
Achieving maximum sensitivity in LC-MS/MS analysis hinges on the careful optimization of ionization source parameters and the selection of specific multiple reaction monitoring (MRM) transitions. nih.govnih.gov For Altrenogest and its deuterated analog, electrospray ionization (ESI) in positive ion mode is commonly used. researchgate.net Key parameters such as capillary voltage, gas temperature, and nebulizer pressure are tuned to maximize the generation of the protonated molecule [M+H]⁺. researchgate.net
MRM involves selecting the precursor ion (the protonated molecule) in the first quadrupole, fragmenting it in the collision cell, and then monitoring specific product ions in the third quadrupole. nih.gov This highly selective process significantly reduces background noise and enhances sensitivity. The optimization process involves infusing a standard solution of the analyte and systematically varying the collision energy to find the optimal value that produces the most intense and stable product ions. youtube.com For Altrenogest 19,19,20,21,21-d5, the precursor ion will have a mass-to-charge ratio (m/z) that is 5 units higher than that of unlabeled Altrenogest, while the product ions may or may not retain the deuterium (B1214612) labels depending on the fragmentation pathway.
Table 2: Illustrative MRM Transitions for Altrenogest and Altrenogest-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Altrenogest | 311.2 | 271.2 | 15 |
| Altrenogest | 311.2 | 199.1 | 25 |
| Altrenogest 19,19,20,21,21-d5 | 316.2 | 276.2 | 15 |
| Altrenogest 19,19,20,21,21-d5 | 316.2 | 204.1 | 25 |
Note: These values are illustrative and require empirical optimization for specific instrumentation.
Fragmentation Pathway Elucidation of Deuterated Altrenogest in Tandem Mass Spectrometry
Understanding the fragmentation pathways of Altrenogest and its deuterated analog is crucial for selecting diagnostic MRM transitions and for structural confirmation. researchgate.net In tandem mass spectrometry, collision-induced dissociation (CID) is used to break the precursor ion into smaller product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. gre.ac.uk
For Altrenogest, common fragmentation pathways involve losses of neutral molecules such as water and rearrangements of the steroid core. researchgate.net When analyzing Altrenogest 19,19,20,21,21-d5, the presence of deuterium atoms on the allyl group can be used to trace the fate of this part of the molecule during fragmentation. By comparing the mass spectra of the labeled and unlabeled compounds, researchers can confirm which fragments retain the deuterium atoms. fu-berlin.de This information is invaluable for identifying specific and interference-free product ions for quantification. For example, a fragment resulting from the cleavage of the allyl group would show a mass shift of 5 Da in the deuterated standard, confirming the location of the label and the fragmentation mechanism.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Altrenogest Derivatives
While LC-MS/MS is often preferred for its direct analysis capabilities, gas chromatography-mass spectrometry (GC-MS/MS) offers a powerful alternative, particularly for certain applications. nih.gov However, due to the low volatility of steroids like Altrenogest, derivatization is a necessary step to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.govtandfonline.com
Derivatization Strategies for Enhancing Volatility and Chromatographic Performance of Steroids
Derivatization is a key step in the GC-MS analysis of steroids, aiming to improve both their chromatographic behavior and their mass spectrometric properties. nih.govtandfonline.com The most common strategy for steroids containing hydroxyl groups is silylation, which involves replacing the active proton of the hydroxyl group with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. mdpi.com
Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose, often with a catalyst to ensure complete derivatization, especially for sterically hindered hydroxyl groups. mdpi.com This process creates TMS derivatives that are more volatile and less prone to degradation at the high temperatures used in GC. tandfonline.com Other derivatization techniques, such as acylation, can also be employed. tandfonline.com Microwave-accelerated derivatization has been shown to significantly reduce reaction times compared to traditional heating methods. acs.orgresearchgate.net
Specific Applications for Altrenogest 19,19,20,21,21-d5 Quantification in Non-Human Complex Matrices
GC-MS/MS, coupled with appropriate derivatization, provides a highly specific and sensitive method for quantifying Altrenogest in complex non-human matrices, such as animal tissues (e.g., fat, liver, kidney) and environmental samples. nih.govresearchgate.net The use of Altrenogest 19,19,20,21,21-d5 as an internal standard is critical in these analyses to compensate for potential losses during the extensive sample preparation and derivatization steps.
The analysis of TMS-derivatized Altrenogest by GC-MS/MS operating in selected reaction monitoring (SRM) mode allows for the detection of characteristic fragment ions, providing excellent selectivity. researchgate.net The fragmentation of TMS-derivatized steroids often involves the loss of methyl radicals from the TMS groups or the steroid nucleus, as well as the loss of trimethylsilanol (B90980) (TMSOH). dntb.gov.ua The specific fragmentation pattern of deuterated Altrenogest derivatives can be used to develop robust and reliable quantitative methods. For instance, a method for determining gestagens in animal fat tissue has been developed, showcasing the utility of these techniques in residue monitoring. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Altrenogest |
| Altrenogest 19,19,20,21,21-d5 |
| Allyltrenbolone |
| Ammonium formate |
| Methanol |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
Sample Preparation Strategies for Biological and Environmental Matrices (Excluding Human Clinical Samples)
The successful analysis of Altrenogest 19,19,20,21,21-d5, particularly when used as an internal standard for the quantification of altrenogest, is highly dependent on the efficacy of the sample preparation strategy. The primary goals of sample preparation are to extract the analyte of interest from a complex matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most widely employed techniques for the extraction of steroids from various matrices.
Solid-Phase Extraction (SPE) is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. For steroid analysis, reversed-phase SPE cartridges, such as Oasis HLB (Hydrophilic-Lipophilic Balance), are commonly utilized. These cartridges contain a sorbent that retains the nonpolar steroid molecules while allowing more polar interfering compounds to pass through. The retained steroids can then be eluted with a small volume of an organic solvent. SPE offers several advantages, including high recovery rates, good reproducibility, and the ability to process multiple samples simultaneously. For instance, a method for the determination of steroid hormones in wastewater utilizes SPE for extraction and concentration, followed by a two-stage clean-up procedure to achieve low limits of detection. nih.govresearchgate.net Similarly, in the analysis of steroids in fish plasma and bile, a two-step SPE process using C18 and NH2 cartridges is employed for sample concentration and purification. researchgate.net
Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of a compound in two immiscible liquids. In the context of steroid analysis from aqueous samples, an organic solvent that is immiscible with water is used to extract the steroids. The choice of solvent is critical and depends on the polarity of the analyte. LLE is a relatively simple and cost-effective technique. A comparative study of LLE and SPE for the extraction of urinary organic acids found that while SPE offered slightly higher recovery, LLE was a more economical option for resource-constrained settings. nih.gov For the analysis of multiple steroid hormones in human serum and urine, a liquid-liquid extraction with a mixture of methyl tert-butyl ether and ethyl acetate (B1210297) has been shown to yield acceptable recoveries. mdpi.com
The selection between SPE and LLE often depends on the specific matrix, the desired level of cleanliness of the final extract, and the available resources. A comparison of SPE, LLE, and Supported Liquid Extraction (SLE) highlighted that while LLE can be effective, it is often more labor-intensive and difficult to automate compared to SPE and SLE. biotage.com
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
|---|---|---|
| Principle | Partitioning between a solid sorbent and a liquid mobile phase | Partitioning between two immiscible liquid phases |
| Selectivity | High, tunable by sorbent and solvent selection | Moderate, dependent on solvent choice |
| Automation | Easily automated for high-throughput analysis | More challenging to automate |
| Solvent Consumption | Generally lower than LLE | Can be high, depending on the protocol |
| Sample Throughput | High, with parallel processing capabilities | Lower, often processed sequentially |
The matrix effect is a significant challenge in bioanalytical methods, particularly those employing mass spectrometry. It refers to the alteration of ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
The use of a stable isotope-labeled internal standard, such as Altrenogest 19,19,20,21,21-d5, is the most effective strategy to compensate for matrix effects. medchemexpress.com Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect can be significantly minimized.
The evaluation of the matrix effect is a critical component of method validation. A common approach involves comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak area in the presence of matrix) / (Peak area in the absence of matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. The internal standard-normalized MF is then calculated to assess the effectiveness of the compensation.
For example, in the validation of an LC-MS/MS method for urinary cortisol in dogs, the matrix effects were evaluated by spiking post-extraction blank urine and comparing the analyte responses to those in a neat solvent. mdpi.com Similarly, a study on the determination of steroid estrogens in wastewater demonstrated that with appropriate clean-up and the use of deuterated internal standards, the impact of matrix effects on ionization can be overcome. nih.govresearchgate.net
When dealing with low-volume samples, traditional extraction techniques like SPE and LLE may not be feasible. In such cases, microextraction techniques offer a powerful alternative. These methods are characterized by the use of very small volumes of extraction solvent, leading to high enrichment factors and reduced environmental impact.
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample. The analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph or an interface for a liquid chromatograph for desorption and analysis. SPME has been successfully applied to the determination of endocrine-disrupting chemicals, including steroid hormones, in drinking water. nih.gov A recent development, thin-film solid-phase microextraction (TF-SPME), has been optimized for the metabolomics profiling of steroid hormones from urine samples, demonstrating high extraction efficiency and recovery. frontiersin.orgnih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized LLE technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets of the extraction solvent, providing a large surface area for rapid extraction of the analyte. The mixture is then centrifuged to separate the extraction solvent, which is subsequently analyzed. DLLME has been utilized for the determination of fungicides in environmental water samples and has shown potential for the analysis of steroid hormones in urine. mdpi.comnih.gov
| Technique | Principle | Advantages | Typical Applications |
|---|---|---|---|
| Solid-Phase Microextraction (SPME) | Partitioning of analytes onto a coated fiber | Solvent-free, simple, portable | Environmental water analysis, air sampling |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into a dispersed solvent phase | Fast, high enrichment factor, low solvent consumption | Environmental water and soil analysis |
Method Validation and Quality Control Protocols for Bioanalytical Assays (Non-Clinical Focus)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For bioanalytical assays in a non-clinical context, validation ensures the reliability and integrity of the data. The use of a deuterated internal standard like Altrenogest 19,19,20,21,21-d5 is a cornerstone of robust quantitative methods.
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and the selection of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). For methods using a deuterated internal standard, it is crucial to demonstrate that there is no interference from endogenous compounds at the retention times and MRM transitions of both the analyte and the internal standard. This is typically assessed by analyzing multiple blank matrix samples from different sources.
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. For an LC-MS/MS method for altrenogest in gilts, a regression (r²) value of 0.997 was achieved, demonstrating excellent linearity. journalijcar.org
Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is typically determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percentage of recovery. For a validated method for urinary cortisol in dogs, the accuracy ranged from 87.7% to 105.5% across different concentrations. mdpi.com
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-assay precision (repeatability) and inter-assay precision (intermediate precision). For the same urinary cortisol method, the intra- and inter-assay coefficients of variation ranged from 2.39% to 9.45%. mdpi.com
| Parameter | Acceptance Criteria (Typical) | Purpose |
|---|---|---|
| Selectivity | No significant interference at the retention time of the analyte and IS | Ensures the method measures only the intended analyte |
| Linearity (r²) | ≥ 0.99 | Demonstrates a proportional response to concentration |
| Accuracy (% Recovery) | 85-115% (for QC samples) | Measures the closeness to the true value |
| Precision (% RSD) | ≤ 15% (for QC samples) | Measures the repeatability of the method |
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often estimated based on the signal-to-noise ratio (typically S/N ≥ 3).
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for quantitative assays, as it defines the lower end of the calibration range. It is often determined as the lowest concentration on the calibration curve that can be measured with an RSD of ≤ 20% and an accuracy of 80-120%.
In a study validating an HPLC-MS/MS method for altrenogest in gilts, the LOQ was determined to be 0.5000 ng/mL, and the LOD was 0.1667 ng/mL. journalijcar.org For the determination of steroid estrogens in wastewater, LODs of 0.1-0.2 ng/L were achieved. nih.gov These low detection and quantification limits are essential for monitoring trace levels of these compounds in various matrices.
Evaluation of Stability of Deuterated Altrenogest in Analytical Samples and Reference Materials
The stability of isotopically labeled internal standards is a critical parameter in quantitative bioanalytical assays, ensuring accuracy and precision. While specific stability data for Altrenogest 19,19,20,21,21-d5 is not extensively published, a comprehensive evaluation can be derived from the known stability of the parent compound, Altrenogest, and general principles governing deuterated standards. The stability of Altrenogest 19,19,20,21,21-d5 must be considered under various conditions, including storage as a solid reference material, in solution, and within biological matrices. Key factors influencing its stability include temperature, light exposure, pH, and the composition of the solvent or matrix.
Stability of the Parent Compound, Altrenogest
Data on the non-deuterated compound, Altrenogest, provides a crucial baseline for understanding the stability of its deuterated analogue.
Photostability: Altrenogest is exceptionally sensitive to light. Studies have shown that it undergoes extremely rapid direct photolysis in aqueous solutions under simulated sunlight, with a half-life of approximately 25-27 seconds. This degradation is a highly efficient photochemical process. The rate of photolysis is reportedly unaffected by pH (in the range of 3.7 to 9.5) or temperature, but it is sensitive to oxygen concentration. This profound light sensitivity suggests that both reference materials and analytical samples containing Altrenogest 19,19,20,21,21-d5 must be rigorously protected from light at all stages of handling and analysis to prevent significant degradation.
Temperature and Storage Conditions: As a solid crystalline material, Altrenogest demonstrates excellent long-term stability when stored under appropriate conditions. Product specifications from suppliers indicate that solid Altrenogest is stable for at least four years when stored at -20°C.
In formulated products, such as an injectable gel, Altrenogest content remained stable for 20 days at both 4°C and 25°C when sealed under nitrogen. However, when exposed to air, even in a sealed vial, the content decreased by approximately 20% over the same period, indicating some degree of oxidative instability.
For biological samples, common practice involves storage at ultra-low temperatures. In one pharmacokinetic study, plasma samples containing Altrenogest were stored at -80°C and analyzed within 30 days, a procedure that relies on the compound's stability under these conditions.
The stability of Altrenogest in common organic solvents is also a key consideration for the preparation of stock and working standards. One study noted that acetonitrile (B52724) extracts of Altrenogest were analyzed after 2 hours and after 2 days of incubation at room temperature (20°C – 25°C), suggesting acceptable stability over this period in that solvent. However, for aqueous solutions, it is recommended not to store them for more than one day due to limited solubility and potential for degradation.
Stability in Biological Matrices: Bioanalytical method validation guidelines require a thorough assessment of analyte stability in the biological matrix of interest. This includes evaluating stability during sample collection, handling, and storage. Key assessments include freeze-thaw stability, short-term (bench-top) stability, and long-term frozen stability. While specific studies detailing these parameters for Altrenogest are limited, the standard practice of storing plasma samples at -80°C suggests this is the optimal condition for preserving the integrity of the analyte for long-term storage. For urine, long-term storage of various analytes at -80°C is a well-established practice in epidemiological studies to ensure stability.
Inferred Stability of Altrenogest 19,19,20,21,21-d5
The stability of Altrenogest 19,19,20,21,21-d5 is expected to closely mirror that of the unlabeled Altrenogest. The deuterium labeling at the 19, 20, and 21 positions is unlikely to alter the fundamental chemical properties that dictate its stability, such as the conjugated trienone structure responsible for its photosensitivity. Therefore, it is imperative to handle and store the deuterated standard with the same precautions as the parent compound.
General Considerations for Deuterated Standards: While chemically similar to their non-labeled counterparts, deuterated standards can present unique stability challenges, primarily the potential for hydrogen-deuterium (H/D) exchange. This phenomenon can occur under certain pH or temperature conditions, or during mass spectrometric analysis, potentially compromising the isotopic purity of the standard and affecting the accuracy of quantification. However, the deuterium atoms in Altrenogest 19,19,20,21,21-d5 are located on saturated carbon atoms (methyl and ethyl groups), which are generally not susceptible to back-exchange under typical analytical conditions. The risk of H/D exchange is highest for deuterium atoms attached to heteroatoms (like -OH, -NH, -SH) or acidic carbons.
The following tables summarize the stability findings for Altrenogest, which can be extrapolated to Altrenogest 19,19,20,21,21-d5.
Data Tables
Table 1: Stability of Altrenogest Under Various Conditions (Inferred for Altrenogest 19,19,20,21,21-d5)
| Condition | Matrix/Solvent | Duration | Result | Recommendation |
|---|---|---|---|---|
| Solid Reference Material (-20°C) | Crystalline Solid | ≥ 4 years | Stable | Store solid standard at -20°C or below, protected from light. |
| Photostability (Simulated Sunlight) | Aqueous Solution | ~27 seconds (half-life) | Extremely Unstable | Protect all solutions and samples from light at all times using amber vials and minimizing exposure. |
| Room Temperature (20-25°C) | Acetonitrile Solution | Up to 2 days | Stable | Prepare fresh working solutions. Short-term storage at room temperature is acceptable. |
| Aqueous Solution Storage | Aqueous Buffer | > 1 day | Not Recommended | Prepare aqueous solutions fresh and use immediately. |
| Long-Term Storage (-80°C) | Plasma | At least 30 days | Stable | Store biological samples at -80°C for long-term stability. |
| Freeze-Thaw Cycles | Biological Matrix (e.g., Plasma) | Multiple Cycles | Data not available for Altrenogest; generally a point of instability for many analytes. | Minimize freeze-thaw cycles by aliquoting samples before initial freezing. |
Table 2: Summary of Best Practices for Handling Altrenogest 19,19,20,21,21-d5
| Parameter | Recommendation |
|---|---|
| Storage of Solid | Store in a freezer at -20°C or below. Keep container tightly sealed and protected from light. |
| Stock Solutions | Prepare in a suitable organic solvent (e.g., acetonitrile, methanol). Store at -20°C or below in amber glass vials. |
| Working Solutions | Prepare fresh by diluting the stock solution. Minimize exposure to light and ambient temperature. |
| Analytical Samples | Process and analyze as quickly as possible. Protect from light during handling. Store at -80°C for long-term storage. |
| Freeze-Thaw | Aliquot samples upon collection to avoid multiple freeze-thaw cycles. |
Pharmacokinetic and Biotransformation Studies of Altrenogest Utilizing Deuterated Analogues in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Non-Human Species
ADME studies are crucial for characterizing the journey of a drug through the body. The use of deuterated standards like Altrenogest-d5 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the accurate quantification of the parent compound in various biological matrices, which is essential for building a comprehensive ADME profile. csu.edu.au
Pharmacokinetic studies in horses and pigs have been instrumental in defining how altrenogest (B1664803) is processed in these species. Following oral administration in mares, altrenogest is rapidly absorbed, with detectable plasma concentrations appearing within minutes. nih.gov Studies have reported that peak plasma levels (Cmax) in horses can range from 23 to 75 ng/mL. madbarn.comnih.gov In gilts, after consecutive daily oral administration, the mean steady-state plasma concentration (Css) was found to be 22.69 ± 6.15 ng/ml, with the drug showing a certain degree of fluctuation without significant accumulation. researchgate.net
The use of deuterated altrenogest as an internal standard is critical in the analytical methods used to generate this data, ensuring the accuracy of the measurements that underpin the pharmacokinetic models. csu.edu.au These models, developed using software like WinNonlin, help calculate key parameters that describe the drug's behavior over time. researchgate.net For instance, in mares, the maximum plasma concentration after a single oral dose was 13.2 ± 5.8 ng/mL, which was reached at a Tmax of 0.8 ± 0.8 hours. researchgate.netnih.gov In gilts, the pharmacokinetic parameters were found to be similar after the first and final doses in an 18-day study, though the mean residence time was significantly lower after the first dose. researchgate.net
| Species | Parameter | Value | Reference |
|---|---|---|---|
| Equine (Mare) | Cmax (Initial Oral Dose) | 13.2 ± 5.8 ng/mL | researchgate.netnih.gov |
| Equine (Mare) | Tmax (Initial Oral Dose) | 0.8 ± 0.8 h | researchgate.netnih.gov |
| Equine (General) | Cmax (Oral Dose) | 23-75 ng/mL | madbarn.comnih.gov |
| Porcine (Gilt) | Mean Steady-State Concentration (Css) | 22.69 ± 6.15 ng/mL | researchgate.net |
| Porcine (Gilt) | Accumulation Factor (Rac) | 1.53 ± 0.23 | researchgate.net |
Understanding where a drug and its metabolites distribute and potentially accumulate in the body is a key component of its profile. Studies in pigs have investigated the residues of altrenogest in various edible tissues. Research has shown that altrenogest has the highest residual concentration in the liver, followed by the kidney, sebum, and muscle. researchgate.net This distribution pattern is vital for determining withdrawal times in food-producing animals. The accurate measurement of these low-level residues is facilitated by sensitive analytical methods that rely on deuterated internal standards to ensure quantification is reliable. researchgate.net
| Tissue | Relative Concentration Level | Reference |
|---|---|---|
| Liver | Highest | researchgate.net |
| Kidney | High | researchgate.net |
| Sebum | Medium | researchgate.net |
| Muscle | Low | researchgate.net |
The elimination of altrenogest from the body occurs primarily through metabolic conversion and subsequent excretion. In horses, the major metabolic pathways involve Phase II conjugation, where altrenogest is combined with glucuronic acid and sulfate (B86663) to form more water-soluble compounds that can be easily excreted. researchgate.netnih.gov These conjugated metabolites are the primary forms of the drug found in urine. nih.gov
Studies measuring urinary concentrations in horses found that peak levels of total altrenogest ranged from 823 to 3895 ng/mL. madbarn.comnih.govresearchgate.net The clearance from plasma is relatively rapid; following the final dose in a multi-day regimen, plasma concentrations returned to baseline values within three days. madbarn.comnih.govresearchgate.net In urine, the concentrations fell below the limit of detection (approximately 2 ng/mL) twelve days after the final administration. nih.gov The ability to track these concentrations over time and determine clearance rates is highly dependent on robust bioanalytical methods, for which this compound serves as an essential internal standard.
Identification and Characterization of Altrenogest Metabolites Using Deuterated Tracers
Deuterated analogues are powerful tools in metabolomics for the identification and structural characterization of metabolites. They can be used as tracers to follow the metabolic fate of a drug or as standards to confirm the identity of metabolites discovered through high-resolution mass spectrometry.
Stable isotope tracers are fundamental to modern metabolomics. nih.gov In the context of altrenogest, the deuterated form, this compound, is primarily used as an internal standard for quantitative analysis. csu.edu.au During LC-MS analysis, the deuterated standard is added to a biological sample. It co-elutes with the non-labeled (native) altrenogest but is distinguished by its higher mass. This allows for precise quantification by calculating the ratio of the native drug to the known concentration of the standard, which corrects for any loss during sample preparation or fluctuations in instrument response. nih.gov
This same principle is extended to metabolite profiling. By comparing the mass spectra of samples from treated and untreated animals, researchers can identify potential metabolites. The characteristic mass shift and isotopic pattern of a deuterated tracer can then be used to confirm that these new signals are indeed metabolites of the administered drug. frontiersin.org This approach enables a comprehensive and reliable profile of all drug-related compounds in a biological system. frontiersin.org
The structural elucidation of metabolites is a complex process that relies heavily on mass spectrometry. In studies of altrenogest metabolism in horses, the main metabolites identified are Phase II conjugates: altrenogest glucuronide and altrenogest sulfate. nih.gov These were characterized by their molecular mass and by comparing their collision-induced dissociation product ion spectra with that of the parent drug. nih.gov In some equine studies, no Phase I metabolites (which typically involve oxidation, reduction, or hydrolysis) were discovered. nih.gov
However, advanced techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are being applied in untargeted metabolomics analyses to search for previously unknown metabolites. researchgate.net In such studies, the use of stable isotope-labeled compounds is invaluable. If this compound were administered as a tracer, its metabolites would carry the deuterium (B1214612) label, creating a unique isotopic signature. This signature—a specific mass shift from the unlabeled metabolite—would provide a definitive link back to the parent drug, greatly aiding in the structural confirmation of novel metabolites by reducing the number of possible elemental formulas and structures. frontiersin.org
Quantitative Analysis of Metabolite Ratios and Metabolic Flux Using Altrenogest 19,19,20,21,21-d5
The use of deuterated standards such as this compound is a cornerstone of modern bioanalytical methods for the precise quantification of Altrenogest in biological matrices. pig333.com Stable isotope-labeled compounds, including Altrenogest 19,19,20,21,21-d5, serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) assays. Their chemical and physical properties are nearly identical to the unlabeled parent drug, ensuring they behave similarly during sample extraction, chromatography, and ionization. However, their increased mass allows them to be distinguished from the non-labeled drug by the mass spectrometer, enabling highly accurate and precise quantification of the parent compound. pig333.com
While direct studies detailing the use of Altrenogest 19,19,20,21,21-d5 for metabolic flux analysis are not extensively published, the principles of using stable isotopes for such purposes are well-established in drug metabolism research. mims.com By administering a labeled compound, researchers can trace the metabolic fate of the drug molecule. This technique allows for the differentiation of drug-derived metabolites from endogenous compounds, aiding in the elucidation of complex metabolic pathways. mims.comnih.gov
In practice, a mixture of labeled and unlabeled Altrenogest could be administered to preclinical models. The subsequent analysis of the ratios of labeled to unlabeled metabolites would provide critical data on the rates of formation and clearance of each metabolite. This approach enables a quantitative understanding of the relative importance of different biotransformation pathways—or the metabolic flux—providing insights into how factors like species, genetics, or co-administered drugs might alter its metabolism.
Enzymatic Pathways Involved in Altrenogest Biotransformation
The biotransformation of Altrenogest, like many steroid compounds, involves a series of enzymatic reactions primarily occurring in the liver. These reactions are broadly categorized into Phase I functionalization and Phase II conjugation pathways.
While some studies in horses have not detected significant Phase I metabolites, suggesting that Phase II conjugation is the predominant pathway, the involvement of Cytochrome P450 (CYP) enzymes in steroid metabolism is well-documented and relevant to Altrenogest. nih.gov The CYP3A subfamily, in particular, is a major catalyst for steroid hydroxylation in both humans and animals, including horses. nih.govmadbarn.com Studies on testosterone (B1683101) metabolism in equine liver microsomes have shown that the CYP3A subfamily is the primary catalyst for its hydroxylation. nih.govmadbarn.com Given the structural similarity of Altrenogest to other steroids, it is plausible that CYP3A enzymes are involved in its initial, albeit potentially minor, oxidative metabolism in certain species or conditions.
In pigs, research has demonstrated that Altrenogest treatment can affect the expression of specific CYP enzymes. One study found that Altrenogest downregulated the messenger RNA (mRNA) levels of CYP17A1 in the theca layer of ovarian follicles in prepubertal gilts. nih.gov CYP17A1 is a key enzyme in steroidogenesis, and its modulation by Altrenogest highlights the compound's interaction with the enzymatic machinery governing steroid metabolism.
Phase II conjugation reactions are the principal metabolic pathways for Altrenogest in preclinical species. nih.govmdpi.com Studies in horses have identified conjugation with glucuronic acid and sulfate as the main biotransformation routes. nih.govmdpi.com These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, increase the water solubility of Altrenogest, facilitating its excretion in urine and bile. In horse urine, both glucuronide and sulfate conjugates of Altrenogest have been identified as major metabolites. nih.govmdpi.com
Similarly, in pigs, glucuronide conjugates of Altrenogest are reported as the main urinary metabolites. A targeted investigation using high-resolution mass spectrometry identified glucuronide conjugates of both Altrenogest and its photo-isomerization product in the urine of treated gilts. nih.gov Furthermore, a hydroxylated Altrenogest glucuronide was also detected, indicating that a Phase I hydroxylation reaction may occur prior to Phase II conjugation in this species. nih.gov
In vitro models using animal liver microsomes are standard tools for investigating the potential of a drug to inhibit or induce metabolizing enzymes. criver.comlabcorp.com Such studies are crucial for predicting drug-drug interactions. While extensive public data on the broad inhibition and induction profile of Altrenogest across various animal liver microsomes is limited, specific interactions have been identified.
As mentioned previously, a study in prepubertal gilts demonstrated that Altrenogest can downregulate the expression of CYP17A1 mRNA. nih.gov This finding suggests that Altrenogest can act as a modulator of specific CYP enzymes, which could be interpreted as a form of enzyme suppression or altered regulation rather than classical induction or inhibition. Further research using pooled liver microsomes from species such as horses and pigs, incubated with Altrenogest and specific probe substrates for various CYP isozymes, would be necessary to fully characterize its potential for enzyme inhibition and induction.
Comparative Pharmacokinetics of Altrenogest Across Different Animal Species (Excluding Humans)
The pharmacokinetic parameters of Altrenogest show notable variation across different animal species, which can be attributed to differences in absorption, distribution, metabolism, and excretion.
Significant differences in the metabolism and elimination of Altrenogest are observed between horses and pigs. In horses, after oral administration, plasma levels of Altrenogest reach maximal concentrations of 23-75 ng/mL, with baseline values being achieved within three days after the final dose. nih.gov The elimination half-life after oral administration in mares has been reported to be approximately 11.1 hours. journalijcar.org The primary metabolic route in horses is extensive Phase II conjugation, leading to the formation of glucuronide and sulfate conjugates which are then excreted. nih.govmdpi.com
In pigs (gilts), Altrenogest is also rapidly absorbed, with reported peak plasma concentrations (Cmax) of approximately 66 to 71 ng/mL and an elimination half-life (t1/2) ranging from about 7.2 to 9.8 hours. labcorp.com A comparative study of two oral solutions in sows reported half-lives of 3.63 and 3.45 hours. nih.gov Similar to horses, the main urinary metabolites in pigs are glucuronide conjugates. nih.gov However, the identification of a hydroxylated glucuronide conjugate in pigs suggests a potential species difference, with Phase I metabolism possibly playing a more discernible role in pigs compared to what has been observed in some equine studies. nih.govnih.gov
These species-specific differences in metabolic pathways and elimination rates underscore the importance of conducting targeted pharmacokinetic studies in each target animal species.
Implications for Veterinary Therapeutic Research and Residue Science
The use of deuterated internal standards, such as Altrenogest 19,19,20,21,21-d5, has significant implications for both the therapeutic application of Altrenogest and the monitoring of its residues in animal products.
In veterinary therapeutic research , the precise quantification of Altrenogest in plasma and other tissues is essential for establishing effective therapeutic regimens. Pharmacokinetic studies, which determine parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life, rely on highly accurate analytical methods. The inclusion of a deuterated internal standard in these analyses corrects for variations in sample preparation and instrument response, thereby ensuring the reliability of the data. This accuracy is crucial for understanding the drug's behavior in the target species and for optimizing its clinical use.
For residue science , the focus is on ensuring that the concentration of Altrenogest and its metabolites in edible tissues from treated animals falls below established maximum residue limits (MRLs). This is a critical aspect of food safety. The development and validation of sensitive and specific analytical methods for residue monitoring are legally required. Altrenogest 19,19,20,21,21-d5 plays a vital role as an internal standard in these methods, which often employ techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). By providing a stable, isotopically distinct reference, it allows for the accurate quantification of Altrenogest residues, even at very low concentrations. This ensures that food products are safe for human consumption and that regulatory standards are met.
Below is an illustrative data table showcasing the pharmacokinetic parameters of Altrenogest in mares, where a deuterated standard would have been essential for data accuracy.
| Parameter | Value | Unit |
|---|---|---|
| Cmax (Maximum Concentration) | 23-75 | ng/mL |
| Time to Cmax | 1-4 | hours |
| Elimination Half-life | ~24 | hours |
Translational Aspects from In Vitro to In Vivo Animal Models in Drug Metabolism Studies
The process of translating findings from in vitro (laboratory-based) studies to in vivo (live animal) models is a fundamental concept in drug development. In vitro systems, such as liver microsomes or hepatocytes, are often used to predict how a drug will be metabolized in a living organism.
In the context of Altrenogest, in vitro studies have been instrumental in identifying the primary metabolic pathways. Research has shown that in preclinical models like horses, Altrenogest predominantly undergoes Phase II metabolism, where it is conjugated with glucuronic acid or sulfate to form more water-soluble compounds that can be easily excreted. researchgate.netnih.gov Notably, significant Phase I metabolic reactions (such as oxidation or reduction) have not been prominently identified in equine models. researchgate.netnih.gov
The role of Altrenogest 19,19,20,21,21-d5 in this translational process is primarily to ensure the accuracy of the analytical methods used to bridge the in vitro and in vivo data. When metabolites of Altrenogest are generated in vitro, their identity can be confirmed, and their quantities measured using analytical techniques that are validated with the help of the deuterated internal standard. Subsequently, when researchers investigate the presence of these metabolites in vivo after administering the non-labeled Altrenogest, the same robust analytical methods are employed.
This allows for a direct comparison between the metabolic profiles observed in the laboratory and those seen in the whole animal. A strong correlation between in vitro and in vivo findings validates the use of the in vitro model for predicting the metabolic fate of the drug, which can streamline the drug development process.
The following table summarizes the known metabolic profile of Altrenogest in horses, a consensus derived from studies that would have relied on precise analytical methodologies.
| Metabolic Phase | Reaction Type | Identified Metabolites |
|---|---|---|
| Phase I | Oxidation, Reduction, Hydrolysis | Not significantly observed |
| Phase II | Conjugation | Glucuronide and Sulfate Conjugates |
Applications of Altrenogest 19,19,20,21,21 D5 As a Stable Isotope Internal Standard in Bioanalytical and Residue Science
Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Accurate Quantification
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The fundamental principle of SIDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample. This labeled compound, in this case, Altrenogest (B1664803) 19,19,20,21,21-d5, serves as an internal standard. Because the stable isotope-labeled internal standard is chemically identical to the analyte, it behaves in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer. By measuring the ratio of the unlabeled analyte to the labeled internal standard, it is possible to accurately determine the concentration of the analyte in the original sample, compensating for any losses that may occur during the analytical process.
Advantages of Deuterated Internal Standards Over Structural Analogues
The use of a deuterated internal standard like Altrenogest-d5 offers significant advantages over structural analogues—compounds that are chemically similar but not identical to the analyte. kcasbio.com The primary advantage lies in the near-identical physicochemical properties of the deuterated standard and the native analyte. This ensures that both compounds co-elute during chromatographic separation and experience the same degree of ionization efficiency or suppression in the mass spectrometer's ion source.
Structural analogues, on the other hand, can exhibit different retention times and ionization responses, leading to inaccuracies in quantification. While they can compensate for some variability, they cannot account for matrix effects as effectively as a stable isotope-labeled standard. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions utilize stable isotope-labeled internal standards, highlighting their importance in generating reliable data for regulatory purposes. kcasbio.com
Mitigation of Matrix Effects and Ion Suppression/Enhancement in Complex Biological Matrices
Biological matrices such as plasma, urine, and tissues are inherently complex, containing a multitude of endogenous compounds that can interfere with the analysis of a target analyte. nih.gov This phenomenon, known as the "matrix effect," can lead to either suppression or enhancement of the analyte's signal in the mass spectrometer, resulting in inaccurate and unreliable quantification.
Deuterated internal standards are highly effective at mitigating these matrix effects. kcasbio.com Because this compound co-elutes with the unlabeled altrenogest, any signal suppression or enhancement caused by co-eluting matrix components will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the two, the variability introduced by the matrix effect is normalized, leading to a more accurate and robust measurement. Studies have shown that deuterated analogues can significantly improve the accuracy of quantitative analysis in complex matrices by compensating for these effects. lcms.cz
Quantitative Analysis of Altrenogest in Animal Biological Samples
The accurate measurement of altrenogest concentrations in animal biological samples is crucial for pharmacokinetic studies, efficacy assessments, and residue monitoring. The use of this compound as an internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose.
Development of Robust Methodologies for Trace Analysis in Animal Plasma, Urine, and Tissues
Researchers have developed and validated numerous LC-MS/MS methods for the quantification of altrenogest in various animal matrices. These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances and concentrate the analyte. The extracted sample is then analyzed by LC-MS/MS, where the altrenogest and this compound are separated chromatographically and detected by the mass spectrometer.
The following table provides an overview of the key parameters from a selection of published LC-MS/MS methods for the analysis of altrenogest.
| Matrix | Sample Preparation | LC Column | Mobile Phase | Detection Mode | Internal Standard | Reference |
|---|---|---|---|---|---|---|
| Equine Plasma | Solid-Phase Extraction (SPE) | Shim-pack ODS III (2 x 75 mm; 1.6 µM) | A: 5 mM Ammonium (B1175870) Formate (B1220265) (pH 3.0) B: 0.1% Formic Acid in Acetonitrile (B52724) | MRM | Not specified in abstract | nih.gov |
| Porcine Tissues (Muscle, Liver, Fat) | Hydrolysis with β-glucuronidase/arylsulfase, Acetonitrile Extraction, PRiME HLB SPE | Waters UPLC BEH C18 | A: 0.1% Formic Acid in Water B: Acetonitrile | ESI+ | Not specified in abstract | ifoodmm.cn |
| Equine Urine | Not specified in abstract | Not specified in abstract | Not specified in abstract | LC-MS/MS | Not specified in abstract | researchgate.net |
Ensuring Analytical Accuracy, Precision, and Reliability for Endogenous Altrenogest Determination
The validation of analytical methods is essential to ensure that they are accurate, precise, and reliable. Method validation for altrenogest analysis using this compound typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.
The following table summarizes the validation data from several studies, demonstrating the high level of performance achieved with these methods.
| Matrix | Linearity (r²) | LOD | LOQ | Recovery (%) | Precision (RSD%) | Reference |
|---|---|---|---|---|---|---|
| Equine Plasma | > 0.99 | 0.02 ng/mL | 0.05 ng/mL | Not specified | Not specified | nih.gov |
| Porcine Tissues | > 0.99 | 0.5 µg/kg | 1.0 µg/kg | 60.9 - 89.8 | Intra-day: 0.8 - 7.1 Inter-day: 2.5 - 11.6 | ifoodmm.cn |
| Animal Fat Tissue | Not specified | 0.3 - 1.7 ng/g (Decision Limit) | Not specified | 80 - 105 | Not specified | nih.gov |
Residue Analysis and Food Safety Science (Non-Human Food Products)
While the primary focus of altrenogest residue analysis is on tissues for human consumption, there is also a need to monitor its presence in non-human food products, such as animal feed, to prevent unintended exposure to non-target species. The principles of SIDMS with this compound are equally applicable in this context.
The development of sensitive and specific LC-MS/MS methods allows for the detection of altrenogest residues in complex feed matrices. These methods are crucial for ensuring the safety of animal feed and preventing the entry of prohibited substances into the animal production chain. Regulatory bodies in various countries have established maximum residue limits (MRLs) for veterinary drugs in animal feed, and robust analytical methods are required for their enforcement. While specific studies focusing on the use of this compound in animal feed analysis are not as prevalent as those for biological tissues, the established methodologies can be adapted for this purpose.
Detection and Quantification of Altrenogest Residues in Livestock Products (e.g., Meat, Milk)
The detection and quantification of altrenogest residues in livestock products are essential for monitoring compliance with food safety regulations. Altrenogest is used in veterinary medicine for estrus synchronization in pigs and horses. europa.eu Consequently, residues may be present in edible tissues.
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the determination of altrenogest residues. europa.eu The use of a stable isotope-labeled internal standard, such as Altrenogest 19,19,20,21,21-d5, is crucial for achieving accurate and precise quantification. This is because the internal standard chemically behaves almost identically to the analyte of interest (altrenogest) during sample extraction, cleanup, and ionization in the mass spectrometer, thus compensating for any variations or losses in these steps.
Research has demonstrated the successful application of LC-MS/MS methods for the analysis of altrenogest in various porcine tissues, including muscle, liver, fat, and kidney. These methods are validated to ensure they meet stringent performance criteria.
A study on the residual elimination of altrenogest in pigs utilized a UPLC-MS/MS method where the limits of detection (LOD) and quantification (LOQ) in sebum, muscle, liver, and kidney were 0.5 µg/kg and 1.0 µg/kg, respectively. The recoveries of the method were reported to be in the range of 65% to 95%, with inter- and intra-day relative standard deviations (RSD) of less than 15%. europa.eu
Below is a table summarizing typical performance characteristics of a validated LC-MS/MS method for the determination of altrenogest residues in porcine tissues using a deuterated internal standard.
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.0 µg/kg |
| Accuracy (Recovery) | 65-95% |
| Precision (RSD) | < 15% |
Residue depletion studies in pigs have shown that altrenogest concentrations are highest in the liver, followed by the kidney, sebum, and muscle. europa.eu After oral administration, altrenogest is readily absorbed, with peak levels occurring after 3 to 6 hours. europa.eu
Methodologies for Ensuring Compliance with Regulatory Maximum Residue Limits (MRLs) in Animal-Derived Foods
To protect consumers, regulatory bodies worldwide establish Maximum Residue Limits (MRLs) for veterinary drugs in food products of animal origin. These MRLs represent the maximum concentration of a residue that is legally permitted in a food commodity.
The European Union has set specific MRLs for altrenogest in porcine tissues. These limits are legally enforceable and are monitored through national residue control plans.
Established Maximum Residue Limits (MRLs) for Altrenogest in Porcine Tissues (UK)
| Tissue | Maximum Residue Limit (MRL) |
| Skin and Fat | 4 µg/kg |
| Liver | 2 µg/kg |
Analytical methods used for official control must be validated according to international guidelines, such as those outlined in Commission Decision 2002/657/EC. This ensures that the methods are fit for purpose and can reliably detect and quantify residues at the level of the MRL. The use of deuterated internal standards like Altrenogest 19,19,20,21,21-d5 is a key component of these validated confirmatory methods, providing the necessary accuracy and precision to ensure compliance with the established MRLs.
Application of Isotope Ratio Mass Spectrometry (IRMS) for Origin and Authenticity Assessment of Steroids
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to differentiate between endogenous (naturally occurring) and synthetic steroids. While not specific to altrenogest, the principles of IRMS are applicable to the broader field of steroid analysis and can be used to investigate the origin of hormonal compounds.
The technique relies on measuring the ratio of stable isotopes, most commonly carbon-13 (¹³C) to carbon-12 (¹²C). The isotopic composition of a compound is influenced by its synthetic pathway and the starting materials used. Synthetic steroids, often derived from plant-based precursors (C3 plants like soy or yam), typically have a different ¹³C/¹²C ratio compared to steroids produced naturally within an animal's body, which reflects the animal's diet (a mix of C3 and C4 plants). researchgate.netresearchgate.net
The results of IRMS analysis are expressed as delta (δ) values in parts per thousand (‰). Synthetic steroids generally exhibit more negative δ¹³C values compared to their endogenous counterparts. researchgate.netresearchgate.net
Typical δ¹³C Values for Endogenous vs. Synthetic Steroids
| Steroid Origin | Typical δ¹³C Value Range (‰) |
| Endogenous (Natural) | -18 to -25‰ |
| Synthetic | -27 to -33‰ |
By comparing the δ¹³C value of a target steroid to that of an endogenous reference compound within the same sample, analysts can determine if the steroid has an exogenous origin. This is a valuable tool in detecting the misuse of anabolic steroids in both sports doping and animal production.
Accreditation and Standardization of Analytical Laboratories Utilizing Deuterated Altrenogest
The reliability and international acceptance of data from laboratories analyzing for veterinary drug residues hinge on robust quality management systems, accreditation, and standardization.
Proficiency Testing and Inter-laboratory Comparison Studies for Altrenogest Quantification
Participation in proficiency testing (PT) schemes and inter-laboratory comparison studies is a cornerstone of quality assurance for analytical laboratories. These programs allow laboratories to assess their performance against their peers and an external, objective standard.
In a typical PT scheme for veterinary drug residue analysis, the organizing body distributes homogenous test materials (e.g., spiked meat or milk samples) to participating laboratories. The laboratories analyze the samples using their routine methods and report their results. The organizer then statistically evaluates the data and provides each laboratory with a performance score, often in the form of a z-score, which indicates how far the laboratory's result is from the assigned value.
While specific PT schemes exclusively for altrenogest are not always available, laboratories can participate in broader schemes for hormonal growth promoters or synthetic steroids. Organizations such as the European Union Reference Laboratories (EURLs) and other commercial providers offer a range of relevant PTs. Consistent satisfactory performance in these schemes provides objective evidence of a laboratory's competence.
Best Practices for Quality Assurance and Quality Control in Routine Bioanalysis
A comprehensive quality assurance (QA) and quality control (QC) program is essential for the routine bioanalysis of altrenogest residues. This program should be built upon the principles of internationally recognized standards such as ISO/IEC 17025, which sets out the general requirements for the competence of testing and calibration laboratories.
Key best practices include:
Method Validation: All analytical methods must be thoroughly validated to demonstrate their fitness for purpose. Validation parameters include selectivity, linearity, accuracy, precision, limit of quantification, and stability.
Use of Certified Reference Materials: Whenever available, certified reference materials (CRMs) should be used for the calibration of instruments and the preparation of control samples. For Altrenogest 19,19,20,21,21-d5, this would involve obtaining the material from an accredited supplier with a certificate of analysis detailing its chemical and isotopic purity.
Internal Quality Control: Each batch of samples should be analyzed with a set of quality control samples at different concentrations (low, medium, and high) to monitor the performance of the analytical run. The results of these QC samples must fall within predefined acceptance criteria.
Instrument Performance Monitoring: Regular checks on the performance of the LC-MS/MS system are necessary. This includes monitoring parameters such as retention time, peak shape, and signal intensity of both the analyte and the internal standard.
Traceability and Documentation: All aspects of the analytical process, from sample receipt to the final report, must be meticulously documented to ensure traceability.
The use of a deuterated internal standard like Altrenogest 19,19,20,21,21-d5 is a critical element of these QA/QC procedures. By monitoring the response of the internal standard, laboratories can identify and correct for potential issues such as matrix effects or variations in instrument performance, thereby ensuring the reliability of the reported results.
Mechanistic Insights into Altrenogest Action Through Isotopic Labeling Approaches
Ligand-Receptor Binding Dynamics and Selectivity Profiling
The use of isotopically labeled Altrenogest (B1664803), such as the deuterated form, is instrumental in precisely characterizing its binding to various receptors. These studies are fundamental to understanding its biological activity and potential off-target effects.
Receptor Binding Assays Using Labeled Altrenogest (Non-Human Receptor Systems and Cell Lines)
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. In a notable study, the bioactivity of Altrenogest was evaluated using an in vitro bioassay with Chinese hamster ovarian (CHO) cells genetically engineered to express the equine progesterone (B1679170) receptor (PR). These cells were also transfected with a reporter plasmid that expresses luciferase under the control of a progesterone-responsive promoter. The results demonstrated that Altrenogest was a potent activator of the equine PR, with a potency equal to that of endogenous progesterone. ymaws.com
This type of assay, when performed with a labeled compound like Altrenogest-d5, allows for direct and sensitive measurement of binding, helping to quantify the amount of ligand that interacts with the receptor.
Investigation of Binding Kinetics and Equilibrium Dissociation Constants
Competitive binding assays, where labeled Altrenogest competes with unlabeled steroid hormones for receptor binding, can also be employed to determine the relative binding affinities of various compounds.
Differential Binding to Progesterone Receptors and Other Steroid Receptors
A critical aspect of understanding Altrenogest's mechanism of action is its selectivity for the progesterone receptor over other steroid receptors. Synthetic progestins are known to sometimes interact with androgen, glucocorticoid, estrogen, and mineralocorticoid receptors. nih.govsahmri.org.au
Research has shown that Altrenogest exhibits strong activation of the androgen receptor (AR). A study utilizing a human embryonic kidney (HEK293) cell line in a bioassay demonstrated that Altrenogest acts as a potent androgen. researchgate.netnih.govbohrium.com This cross-reactivity is significant as it indicates that the biological effects of Altrenogest may be mediated through both progesterone and androgen signaling pathways.
The following table summarizes the relative androgenic potency of Altrenogest compared to other steroids in the HEK293 cell bioassay.
| Compound | Relative Androgenic Potency |
| Testosterone (B1683101) | High |
| β-trenbolone | Very High |
| Altrenogest | High |
This table is based on findings from a mammalian cell bioassay and illustrates the significant androgenic activity of Altrenogest. researchgate.netnih.gov
Cellular Uptake, Efflux, and Subcellular Localization Studies (In Vitro/Ex Vivo)
Understanding how Altrenogest enters and is distributed within target cells is essential for a complete picture of its biological activity. Isotopic labeling provides a means to trace the molecule's journey across the cell membrane and within subcellular compartments.
Membrane Permeability and Transport Mechanisms in Non-Human Cell Lines and Primary Cell Cultures
Specific studies on the membrane permeability and transport mechanisms of Altrenogest 19,19,20,21,21-d5 in non-human cell lines are limited. However, it is generally understood that as a steroid, Altrenogest is lipophilic and can likely diffuse across the cell membrane. selleckchem.com
Studies on other progestins in breast cancer cell lines have shown that their uptake can be a regulated process. For instance, the uptake of 18F-Fluorodeoxyglucose (FDG) is increased by progestins through a progesterone receptor-mediated mechanism that involves the upregulation of glucose transporters. oup.comnih.gov While this relates to glucose uptake, it highlights that progestin action can influence cellular transport processes. Future studies using labeled Altrenogest could elucidate whether its entry into cells is purely passive or involves carrier-mediated transport.
Intracellular Distribution and Accumulation Patterns in Target Cells Using Labeled Altrenogest
Once inside the cell, the distribution of Altrenogest is key to its function. As a ligand for nuclear receptors, it is expected to translocate to the nucleus to regulate gene expression. nih.gov The use of labeled Altrenogest would allow for its visualization and quantification in different cellular compartments, such as the cytoplasm and the nucleus.
Research on progesterone receptor signaling has shown that upon ligand binding, the receptor can translocate to the nucleus. nih.gov Furthermore, non-genomic actions of progestins have been described, which may involve interactions with membrane-bound progesterone receptors and signaling cascades within the cytoplasm. nih.govtandfonline.com
The following table outlines the expected subcellular localization of Altrenogest based on the known mechanisms of progestin action.
| Cellular Compartment | Expected Presence of Labeled Altrenogest | Associated Action |
| Cytoplasm | Yes | Binding to unbound progesterone receptors. |
| Nucleus | Yes | Binding to progesterone receptors to act as a transcription factor. |
| Cell Membrane | Possible | Interaction with membrane-bound progesterone receptors for rapid, non-genomic signaling. |
This table is a representation of the anticipated distribution of labeled Altrenogest within a target cell based on established models of progestin activity.
Role of Specific Transporters in Altrenogest Cellular Homeostasis
The cellular concentration of steroid hormones like Altrenogest is meticulously regulated by a balance between influx and efflux transporters, which govern its movement across cell membranes. While direct studies on specific transporters for Altrenogest are not extensively documented, the transport mechanisms for other steroids provide a framework for understanding its cellular homeostasis. It is hypothesized that ATP-binding cassette (ABC) and solute carrier (SLC) transporters are involved in the cellular transport of Altrenogest.
Members of the ABC transporter superfamily, such as P-glycoprotein (P-gp), are known to be involved in the efflux of a wide range of substrates, including steroids. These transporters actively pump compounds out of the cell, playing a crucial role in drug disposition and resistance. Conversely, transporters from the SLC family, such as organic anion transporting polypeptides (OATPs), facilitate the uptake of steroids into cells. The interplay between these efflux and influx transporters is critical in determining the intracellular concentration and, consequently, the biological activity of Altrenogest.
The use of deuterated Altrenogest, such as Altrenogest 19,19,20,21,21-d5, in cellular transport assays would allow for precise quantification of its uptake and efflux rates. By employing cells with known expression levels of specific transporters, it would be possible to identify which ABC and SLC transporters are key players in Altrenogest's cellular homeostasis.
Enzyme Kinetics and Reaction Mechanisms Investigated with Deuterated Altrenogest
The biotransformation of Altrenogest is a critical determinant of its duration of action and clearance from the body. Studies in horses have indicated that the primary metabolic pathways for Altrenogest involve Phase II conjugation, specifically with glucuronic acid and sulfate (B86663). scielo.brresearchgate.net Interestingly, one study did not detect any Phase I metabolites, which typically involve oxidation, reduction, or hydrolysis reactions often catalyzed by cytochrome P450 (CYP) enzymes. scielo.br However, a study on the biotransformation of Altrenogest in soil microcosms identified aromatic dehydrogenation as a major transformation pathway. nih.gov The use of deuterated Altrenogest is invaluable for elucidating the kinetics and mechanisms of these metabolic reactions.
Isotopically labeled substrates like Altrenogest 19,19,20,21,21-d5 are instrumental in determining the substrate specificity and catalytic efficiency of the enzymes responsible for its metabolism. In in vitro metabolism studies using liver microsomes, the deuterated compound can be used as an internal standard for the accurate quantification of the parent compound and its metabolites by mass spectrometry. nih.govresearchgate.net This allows for precise measurement of reaction rates and the calculation of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). By comparing the metabolism of Altrenogest across a panel of recombinant human CYP enzymes, for instance, it would be possible to identify the specific isoforms responsible for its biotransformation.
Some drug metabolites can be chemically reactive and form covalent bonds with cellular macromolecules, including enzymes and other proteins. This covalent binding can lead to enzyme inactivation, altered protein function, and potentially toxicity. While there is no direct evidence of Altrenogest metabolites forming covalent adducts, this is a known phenomenon for other steroid metabolites. nih.govunl.edumdpi.com The use of radiolabeled or isotopically labeled Altrenogest can be a powerful tool to investigate this possibility. By incubating radiolabeled Altrenogest with liver microsomes and then analyzing the protein fraction, it is possible to detect and quantify any covalently bound metabolites. Further analysis using mass spectrometry can identify the specific proteins that are targeted and the site of adduction.
Gene Expression and Proteomic Profiling in Response to Altrenogest (In Vitro/Animal Models)
Altrenogest, as a synthetic progestin, exerts its effects by modulating the expression of target genes in various tissues. Transcriptomic and proteomic analyses provide a global view of these changes, offering insights into the molecular pathways regulated by Altrenogest.
Studies in pigs have shown that Altrenogest treatment can modulate the expression of genes in the endometrium that are crucial for embryo development and implantation. For example, in sows treated with Altrenogest, there is an augmented expression of Insulin-like Growth Factor I (IGF-I). scielo.bred.ac.uk In gilts, Altrenogest has been shown to downregulate the expression of Cytochrome P450 Family 17 Subfamily A Member 1 (CYP17A1) in the theca layer of ovarian follicles.
Below is a table summarizing the reported changes in gene expression in response to Altrenogest treatment in porcine reproductive tissues.
| Gene | Tissue | Species | Change in Expression |
| IGF-I | Endometrium | Pig (Sow) | Increased |
| CYP17A1 | Theca Layer | Pig (Gilt) | Decreased |
These transcriptomic changes highlight the profound impact of Altrenogest on the cellular machinery of target tissues, providing a molecular basis for its observed physiological effects. Further research using comprehensive transcriptomic approaches like RNA sequencing will undoubtedly reveal a more complete picture of the gene networks regulated by this important veterinary pharmaceutical.
Proteomic Identification of Proteins Modulated by Altrenogest Exposure
Comprehensive proteomic studies to identify the full spectrum of proteins modulated by Altrenogest exposure are limited in publicly available scientific literature. However, targeted studies have revealed significant alterations in the expression of specific proteins, providing insights into its molecular action. To date, no proteomic studies have been identified that specifically utilize Altrenogest 19,19,20,21,21-d5 for the identification of modulated proteins.
Research in mares has shown that Altrenogest treatment leads to a significant down-regulation of progesterone receptors in the endometrium. nih.govmadbarn.com This modulation of a key receptor indicates a direct impact on the hormonal signaling cascade within this tissue. Furthermore, Altrenogest has been found to influence the expression of other critical proteins involved in uterine function and embryo-maternal interactions. For instance, treatment of early-pregnant mares with Altrenogest resulted in a significant increase in the relative gene expression of aquaporin 3 in the conceptus. nih.gov In pigs, Altrenogest administration has been shown to affect the endometrial expression of growth factors, such as insulin-like growth factor I (IGF-I). ed.ac.uk
Beyond the reproductive tract, Altrenogest also exerts immunomodulatory effects, which are reflected in changes in the proteome of immune cells. Studies have demonstrated that Altrenogest can alter the expression of various cytokines, key signaling proteins of the immune system.
Table 1: Selected Proteins Modulated by Altrenogest Exposure
| Protein/Gene | Tissue/Cell Type | Animal Model | Effect of Altrenogest | Reference |
| Progesterone Receptor | Endometrium | Mare | Down-regulation | nih.govmadbarn.com |
| Aquaporin 3 | Conceptus | Mare | Increased gene expression | nih.gov |
| IGF-I | Endometrium | Pig | Increased gene expression | ed.ac.uk |
| HSP90AB1 | Endometrium | Pig | Decreased transcript abundance | researchgate.net |
This table is not exhaustive and represents selected findings from the available literature.
While these findings are significant, a broader, unbiased proteomic approach, potentially utilizing techniques like mass spectrometry, would be invaluable for identifying a more comprehensive set of proteins and cellular pathways affected by Altrenogest. Such studies could uncover novel mechanisms of action and provide a more complete understanding of its physiological effects.
Signaling Pathways Activated or Modulated by Altrenogest Binding in Animal Models
Altrenogest exerts its biological effects by binding to and activating intracellular steroid hormone receptors, primarily the progesterone receptor (PR) and the androgen receptor (AR). wikipedia.orgnih.gov This binding initiates a cascade of molecular events that ultimately alter gene expression and cellular function in target tissues.
Progesterone Receptor Signaling:
Upon binding to the PR in target cells, such as those in the hypothalamus, pituitary gland, and uterus, Altrenogest induces a conformational change in the receptor. chemicalbook.com This activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects of Altrenogest.
One of the key signaling pathways modulated by Altrenogest is the hypothalamic-pituitary-gonadal (HPG) axis. By acting on the hypothalamus, Altrenogest inhibits the secretion of gonadotropin-releasing hormone (GnRH). chemicalbook.com This, in turn, suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately preventing ovulation and controlling the estrous cycle. nih.gov
Androgen Receptor Signaling:
Modulation of Other Signaling Pathways:
Recent research suggests that the effects of Altrenogest may extend beyond the classical PR and AR signaling pathways. For instance, studies on the porcine endometrium indicate that Altrenogest can influence the expression of genes related to heat shock proteins, suggesting a potential role in cellular stress responses. researchgate.net Furthermore, the immunomodulatory effects of Altrenogest, such as the alteration of cytokine production, imply cross-talk with immune signaling pathways.
Table 2: Key Signaling Pathways Modulated by Altrenogest
| Signaling Pathway | Key Tissues/Organs | Primary Effect | Receptor(s) Involved |
| Hypothalamic-Pituitary-Gonadal (HPG) Axis | Hypothalamus, Pituitary Gland | Suppression of GnRH, LH, and FSH secretion | Progesterone Receptor |
| Androgen Receptor Signaling | Various target tissues | Regulation of androgen-responsive genes | Androgen Receptor |
| Cellular Stress Response | Endometrium | Modulation of heat shock protein expression | Not fully elucidated |
| Immune Signaling | Immune cells | Alteration of cytokine production | Not fully elucidated |
The intricate interplay between these signaling pathways contributes to the diverse physiological effects of Altrenogest observed in animal models. Further research is needed to fully delineate the downstream targets and cross-talk between these pathways.
Isotopic labeling is a powerful technique used to trace the passage of a molecule through a biological system, providing valuable insights into its metabolism, distribution, and mechanism of action. wikipedia.org In the context of Altrenogest, the deuterated analog, Altrenogest 19,19,20,21,21-d5, has primarily been synthesized and utilized as an internal standard in pharmacokinetic studies. nih.gov The five deuterium (B1214612) atoms provide a distinct mass shift that allows for precise quantification of the parent compound by mass spectrometry, without altering its fundamental chemical properties. sigmaaldrich.com
While the current application of this compound is largely analytical, the principles of isotopic labeling offer significant potential for deeper mechanistic investigations. Deuterium-labeled steroids have been successfully used in metabolic studies to trace the biotransformation of these hormones and identify their metabolites. nih.gov By administering a deuterated version of a drug, researchers can track its metabolic fate and distinguish it from endogenous compounds. clearsynth.com This approach could be applied to Altrenogest to definitively identify its metabolites in various tissues and excreta.
Furthermore, isotopic labeling can be employed to study receptor binding kinetics and dynamics. By using a labeled ligand, it is possible to quantify receptor occupancy and turnover rates. While technically challenging, such studies with this compound could provide more precise information on its interaction with progesterone and androgen receptors in different target tissues.
The kinetic isotope effect, where the replacement of hydrogen with the heavier deuterium atom can slow down the rate of chemical reactions involving that bond, is another aspect that can be exploited. researchgate.net If the metabolism of Altrenogest involves the cleavage of a C-H bond at one of the labeled positions, the use of this compound could potentially alter its pharmacokinetic profile, providing clues about its metabolic pathways.
Investigation of Isotope Effects and Their Ramifications in Altrenogest Research
Kinetic Isotope Effects (KIEs) in Altrenogest (B1664803) Biotransformation
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. The study of KIEs in the biotransformation of Altrenogest 19,19,20,21,21-d5 can provide profound insights into the enzymatic processes governing its metabolism.
Deuterium (B1214612) Substitution Effects on Enzyme-Catalyzed Reactions and Reaction Rates
The substitution of hydrogen with deuterium at the 19, 20, and 21 positions of Altrenogest is expected to influence the rate of metabolic reactions where the cleavage of a C-H bond at these positions is the rate-determining step. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to be broken. This typically results in a slower reaction rate, a phenomenon known as a primary kinetic isotope effect.
A hypothetical comparison of kinetic parameters for the metabolism of Altrenogest and Altrenogest 19,19,20,21,21-d5 by a relevant human liver microsomal preparation is presented in the table below.
| Compound | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) | KIE (kH/kD) on Vmax/Km |
|---|---|---|---|---|
| Altrenogest | 150 | 10 | 15.0 | 3.5 |
| Altrenogest 19,19,20,21,21-d5 | 130 | 12 | 4.29 |
This table presents hypothetical data for illustrative purposes, based on typical KIE values observed in steroid metabolism.
Elucidation of Transition States and Rate-Determining Steps in Steroid Metabolism
The magnitude of the KIE can provide valuable information about the geometry of the transition state of the enzyme-catalyzed reaction. A large primary KIE (typically >2) is indicative of a transition state where the C-H bond is significantly broken. In the context of CYP-mediated hydroxylation, this would suggest a mechanism involving hydrogen atom abstraction to form a carbon radical intermediate.
By studying the KIEs at different positions of the steroid nucleus, researchers can map the rate-determining steps of the metabolic cascade. For instance, if deuteration at the C-19 methyl group results in a large KIE, it would imply that hydroxylation at this position is a key rate-limiting step in the clearance of Altrenogest. Conversely, a KIE close to unity would suggest that C-H bond cleavage at that position is not rate-determining. This could be because the reaction at that site is very fast relative to other steps, or that another step in the catalytic cycle, such as product release, is the slowest step.
Practical Implications of KIEs for In Vitro to In Vivo Extrapolation of Metabolic Data
Understanding the KIEs associated with Altrenogest metabolism has significant practical implications for the extrapolation of in vitro metabolic data to predict in vivo pharmacokinetics (IVIVE). In vitro metabolism studies using human liver microsomes or hepatocytes are crucial for predicting human clearance of a drug. However, discrepancies between in vitro and in vivo results can arise.
Vibrational Spectroscopy and Spectroscopic Shifts Due to Deuteration of Altrenogest
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the molecular structure and bonding of molecules. The substitution of hydrogen with deuterium in Altrenogest 19,19,20,21,21-d5 leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds, providing a unique spectroscopic signature.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Deuterated Altrenogest
In FTIR and Raman spectroscopy, the vibrational frequency of a bond is proportional to the square root of the force constant of the bond and inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as massive as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, the stretching and bending vibrations of C-D bonds occur at lower frequencies (wavenumbers) than their C-H counterparts.
Specifically, the C-H stretching vibrations typically appear in the region of 2800-3000 cm⁻¹ in the IR and Raman spectra. Upon deuteration, the C-D stretching vibrations are expected to shift to a lower frequency region, approximately 2100-2200 cm⁻¹. This significant and predictable shift provides a clear spectroscopic marker for the presence and location of deuterium atoms in the molecule.
Below is a hypothetical table of expected vibrational frequency shifts for Altrenogest 19,19,20,21,21-d5.
| Vibrational Mode | Altrenogest (C-H) Frequency (cm⁻¹) | Altrenogest 19,19,20,21,21-d5 (C-D) Expected Frequency (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| C-H/C-D Asymmetric Stretch (CH₃/CD₃) | ~2960 | ~2220 | FTIR & Raman |
| C-H/C-D Symmetric Stretch (CH₃/CD₃) | ~2870 | ~2100 | FTIR & Raman |
| C-H/C-D Asymmetric Bend (CH₃/CD₃) | ~1460 | ~1050 | FTIR |
| C-H/C-D Symmetric Bend (CH₃/CD₃) | ~1375 | ~980 | FTIR |
This table presents expected vibrational frequency shifts based on theoretical calculations and data from other deuterated organic molecules.
Interpretation of Isotopic Shifts in NMR and Mass Spectrometry Data for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for structural elucidation. Isotopic substitution with deuterium in Altrenogest provides valuable information in both techniques.
In ¹H NMR spectroscopy, the signals corresponding to the protons at positions 19, 20, and 21 would be absent in the spectrum of Altrenogest 19,19,20,21,21-d5. In ¹³C NMR, the carbons directly bonded to deuterium (C-19, C-20, and C-21) will exhibit a characteristic multiplet splitting pattern due to coupling with the deuterium nucleus (which has a spin I=1). Furthermore, there will be a small upfield shift in the resonance of these carbons, known as a two-bond isotope shift. Carbons further away from the site of deuteration may also experience smaller, long-range isotope shifts. These subtle changes in the NMR spectrum can be used to confirm the precise location of the deuterium labels.
In mass spectrometry, the molecular weight of Altrenogest 19,19,20,21,21-d5 will be 5 daltons higher than that of unlabeled Altrenogest. This mass shift is readily detectable and serves as a primary confirmation of successful deuteration. Furthermore, the fragmentation pattern in the mass spectrum can be altered upon deuteration. Fragments containing the deuterated ethyl and methyl groups will have a higher mass, which can help in elucidating the fragmentation pathways of the Altrenogest molecule. For instance, the loss of a neutral fragment containing one of these groups would result in a different mass loss compared to the unlabeled compound, aiding in the structural assignment of fragment ions.
Impact of Deuterium Labeling on Molecular Stability and Reactivity
The strategic substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) in a molecule like Altrenogest can significantly alter its physicochemical properties, leading to changes in molecular stability and reactivity. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of research into improving the metabolic profiles of therapeutic agents. wikipedia.org The focus on Altrenogest 19,19,20,21,21-d5 stems from the potential to modulate its metabolic fate by strengthening the chemical bonds at positions susceptible to enzymatic attack.
Deuterium-Induced Changes in Bond Strengths and Molecular Conformations
The fundamental principle underlying the increased stability of deuterated compounds lies in the greater mass of deuterium compared to protium (B1232500) (¹H). Quantum mechanics dictates that a bond to a heavier isotope has a lower zero-point vibrational energy. stackexchange.com Consequently, more energy is required to break a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. stackexchange.comlibretexts.org This increased bond dissociation energy directly translates to enhanced chemical stability at the site of deuteration. juniperpublishers.com
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-H | ~413 |
| C-D | ~421 |
This table illustrates the generally accepted increase in bond strength when hydrogen is replaced with deuterium.
Influence of Deuteration on Chemical and Biological Degradation Pathways of Altrenogest
The metabolism of steroid hormones is a complex process often mediated by the cytochrome P450 (CYP) family of enzymes. mdpi.commdpi.com These enzymes frequently catalyze oxidation reactions that involve the cleavage of C-H bonds. nih.gov The rate of these reactions can be significantly reduced when a C-H bond at a metabolic "hotspot" is replaced with a stronger C-D bond. nih.gov This is a manifestation of the primary kinetic isotope effect, where the rate-limiting step of a reaction is the cleavage of the bond to the isotope. pediaa.comlibretexts.orgdifference.wiki
The known metabolic profile of Altrenogest in some species indicates that it primarily undergoes phase II metabolism, which involves conjugation with glucuronic acid and sulfate (B86663), with no major phase I metabolites being observed. nih.gov This suggests that the parent molecule is relatively stable against oxidative metabolism. However, even minor metabolic pathways can be influenced by deuteration. If any phase I metabolism does occur at the deuterated positions of Altrenogest 19,19,20,21,21-d5, it would be expected to be slowed.
Furthermore, deuteration can sometimes lead to "metabolic switching," where the blockage of one metabolic pathway enhances activity at an alternative site. nih.gov In the context of Altrenogest-d5, this could potentially lead to a different profile of minor metabolites compared to the non-deuterated compound. The stability of Altrenogest is also influenced by environmental factors such as sunlight, which can cause photolysis. morressier.com While the direct impact of deuteration on the photolytic stability of Altrenogest has not been documented, the altered bond energies could theoretically influence the kinetics of such degradation pathways.
| Metabolic Reaction | Typical kH/kD Ratio | Implication for Altrenogest 19,19,20,21,21-d5 |
|---|---|---|
| CYP450-mediated hydroxylation | 2 - 10 | Slower rate of formation of hydroxylated metabolites. wikipedia.org |
| N-dealkylation | 1 - 3 | Minor impact if this pathway is not significant for Altrenogest. |
This table provides representative ranges for the kinetic isotope effect (kH/kD) for common metabolic reactions, indicating the factor by which the reaction rate may be slowed by deuterium substitution.
Thermodynamic Considerations for Deuterated Analogues in Biological Systems
The interaction of a drug with its biological receptor is governed by thermodynamic principles, including changes in enthalpy (ΔH) and entropy (ΔS), which determine the Gibbs free energy of binding (ΔG). nih.goveoht.info Deuteration can subtly influence these parameters. The stronger C-D bond can lead to a less flexible molecule, which might decrease the entropic penalty upon binding to a receptor.
Computational studies on other deuterated ligands have shown that these isotopic substitutions can alter the free energy of binding to their target receptors. nih.govmdpi.com For Altrenogest 19,19,20,21,21-d5, any conformational changes induced by the deuterium atoms could affect its fit within the binding pocket of the progesterone (B1679170) receptor. While these effects are generally small, they can be significant enough to alter the potency or duration of action of a drug. nih.gov
Computational Chemistry and Molecular Modeling Approaches Applied to Altrenogest and Its Deuterated Forms
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, which solve the Schrödinger equation for a molecule, offer a fundamental understanding of electronic structure and chemical reactivity. These methods are crucial for predicting properties that depend on the electronic distribution and for modeling chemical reactions.
Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density, providing a balance between accuracy and computational cost. youtube.com For Altrenogest (B1664803) and its deuterated form, DFT is employed to determine the most stable three-dimensional structure, known as the optimized geometry. The substitution of five hydrogen atoms with deuterium (B1214612) on the allyl group results in a negligible change to the molecule's equilibrium geometry and electronic structure, as these properties are primarily dictated by the electron cloud, which is identical for isotopes.
However, the vibrational frequencies of the molecule are significantly affected by this isotopic substitution. Vibrational frequency is dependent on both the bond strength and the reduced mass of the atoms involved. Since deuterium has approximately twice the mass of hydrogen, the C-D bonds have a lower vibrational frequency (wavenumber) than the corresponding C-H bonds. DFT calculations can predict these frequencies with high accuracy. barc.gov.in This is particularly evident in the stretching modes of the C-H versus C-D bonds.
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |
| Allyl C-H Stretch | ~3080 - 3010 | ~2310 - 2250 |
| Alkene =C-H Stretch | ~3100 - 3000 | ~2325 - 2250 |
This interactive table presents typical and predicted vibrational frequencies. The predicted values for C-D stretching are derived from the harmonic oscillator approximation, where the frequency is inversely proportional to the square root of the reduced mass.
DFT calculations are a powerful tool for predicting various spectroscopic properties, which is invaluable for the characterization of novel compounds like deuterated steroids. nih.govnih.gov By calculating the effects of isotopic substitution, these models can aid in the interpretation of experimental spectra.
Infrared (IR) Spectroscopy: The IR spectrum is a direct representation of the molecule's vibrational modes. As calculated using DFT, the most significant change in the IR spectrum of Altrenogest-d5 compared to Altrenogest would be the appearance of C-D stretching and bending frequencies at lower wavenumbers, outside the typical C-H regions. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict NMR chemical shifts. rsc.org For this compound, the most obvious predicted change in the ¹H NMR spectrum is the disappearance of signals corresponding to the five protons on the allyl group. In ¹³C NMR, the carbons at positions 19, 20, and 21 would exhibit different splitting patterns (e.g., triplets for -CD₂- groups) and a slight upfield shift due to the isotopic effect.
| Spectroscopic Method | Expected Observation for Altrenogest 19,19,20,21,21-d5 |
| IR Spectroscopy | Appearance of new absorption bands in the ~2250-2310 cm⁻¹ region (C-D stretch); disappearance of C-H stretch bands from the allyl group. |
| ¹H NMR | Absence of proton signals for positions 19, 19, 20, 21, and 21. |
| ¹³C NMR | Altered multiplicity (splitting) for C19, C20, and C21 due to coupling with deuterium (²H, spin I=1). |
| Mass Spectrometry | Increase in the molecular mass by 5 Da compared to the non-deuterated parent compound. |
This interactive table summarizes the predicted spectroscopic changes for this compound.
Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of metabolic pathways. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely metabolic routes and the activation energies required.
The deuteration of Altrenogest at the allyl group is particularly relevant for studying metabolic reactions that involve the cleavage of one of these C-H bonds. This process is often mediated by enzymes such as Cytochrome P450. The substitution of hydrogen with deuterium can lead to a significant kinetic isotope effect (KIE), where the rate of the reaction is slowed down because the C-D bond is stronger and has a lower zero-point energy than the C-H bond. nih.gov QM calculations can quantify this effect by computing the activation energies for the cleavage of both bond types. A higher calculated activation energy for the C-D bond cleavage would predict a slower metabolic rate for that specific pathway, a strategy often used in drug design to improve pharmacokinetic profiles.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
While QM methods excel at describing electronic properties, molecular mechanics-based approaches like docking and dynamics are better suited for studying the interactions of a ligand with a large biological macromolecule, such as a protein receptor.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. Altrenogest exerts its biological effect primarily by binding to the progesterone (B1679170) receptor (PR). genome.jp Using the crystal structure of the PR's ligand-binding domain (e.g., PDB ID: 1A28), docking simulations can model how Altrenogest fits into the binding pocket. rcsb.org These models reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
When comparing Altrenogest and this compound, standard molecular docking algorithms would predict nearly identical binding modes and scores. This is because the underlying force fields treat hydrogen and deuterium atoms similarly in terms of their size (van der Waals forces) and charge (electrostatics). However, subtle secondary isotope effects, such as minor changes in bond length and polarity of C-D versus C-H bonds, could theoretically lead to slight differences in interaction strengths, particularly for hydrogen bonding. mdpi.com These effects are generally considered too small to be captured by most docking programs but could be investigated with more advanced QM/MM methods.
| Interacting Residue (Human PR) | Interaction Type | Predicted Distance (Å) |
| Gln725 | Hydrogen Bond (with O3) | ~2.8 |
| Arg766 | Hydrogen Bond (with O17) | ~2.9 |
| Leu718, Met759, Met801, Cys891 | Hydrophobic Interactions | Variable |
| Phe778, Trp755 | π-π or Hydrophobic | Variable |
This interactive table shows a hypothetical docking result for Altrenogest in the progesterone receptor binding pocket (based on PDB ID 1A28). The binding mode and key interactions for this compound are predicted to be identical.
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and its receptor over time. nih.gov An MD simulation of Altrenogest within the PR binding pocket or embedded in a lipid bilayer representative of a cell membrane can reveal the stability of the binding pose, the flexibility of the steroid's allyl group, and the role of surrounding water molecules. researchgate.net
Pharmacophore Modeling and Quantitative Structure-Activity Relationships (QSAR)
Development of Pharmacophore Models for Progestin Activity and Receptor Specificity
Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect, such as binding to the progesterone receptor. nih.gov These models serve as templates in virtual screening to discover new compounds with potential progestogenic activity or to understand receptor specificity. nih.gov
A pharmacophore model for a progesterone receptor agonist like Altrenogest is typically generated from the 3D structures of known active ligands or from the ligand-receptor complex itself. researchgate.netresearchgate.net Key features for progestin activity generally include:
Hydrogen Bond Acceptors: Often corresponding to the ketone groups at positions 3 and 20 of the steroid scaffold.
Hydrogen Bond Donors: Can be present in some synthetic progestins.
Hydrophobic/Aromatic Features: The steroidal backbone itself provides a significant hydrophobic core essential for fitting into the receptor's binding pocket. researchgate.net
Excluded Volumes: Regions in space that would clash with the receptor if occupied by ligand atoms.
By analyzing the binding pocket of the progesterone receptor, a structure-based pharmacophore can be developed. researchgate.netbohrium.com Comparing this model to pharmacophores of other steroid receptors (e.g., the androgen receptor) helps in understanding the basis of receptor specificity. Structural differences in the receptors lead to distinct pharmacophore requirements, and designing ligands that fit the PR pharmacophore while mismatching others can enhance selectivity.
| Pharmacophore Feature | Corresponding Structural Moiety in Altrenogest | Role in Progesterone Receptor Binding |
| Hydrogen Bond Acceptor 1 | C3-ketone group | Forms a crucial hydrogen bond with specific amino acid residues (e.g., Gln, Arg) in the receptor's binding pocket. |
| Hydrogen Bond Acceptor 2 | C20-ketone group | Interacts with other key residues within the ligand-binding domain. |
| Hydrophobic Region 1 | Steroid A and B rings | Occupies a hydrophobic portion of the binding pocket, contributing to binding affinity. |
| Hydrophobic Region 2 | Steroid C and D rings | Makes further van der Waals contacts with nonpolar amino acid side chains. |
| Hydrophobic Region 3 | Allyl group at C17 | Provides additional hydrophobic interactions and can influence receptor conformation. |
QSAR Studies for Predicting Biological Activity of Altrenogest Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. nih.govbio-hpc.eu For a series of Altrenogest analogues, a QSAR model could be developed to predict their progestogenic potency based on calculated molecular descriptors. scielo.brnih.gov
The process involves several steps:
Data Collection: A dataset of Altrenogest analogues with experimentally determined biological activities (e.g., relative binding affinity for the progesterone receptor) is compiled. scielo.br
Descriptor Calculation: For each analogue, various physicochemical, electronic, and steric descriptors are calculated. These can include properties like logP (lipophilicity), molecular weight, molar refractivity, and quantum chemical descriptors like HOMO/LUMO energies.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com
Model Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it can accurately predict the activity of new, untested compounds. scielo.br
Such QSAR models can guide the synthesis of new Altrenogest analogues with potentially improved activity or selectivity. For example, a model might reveal that increasing the hydrophobicity in a specific region of the molecule enhances binding affinity.
The deuterated compound, Altrenogest 19,19,20,21,21-d5, would be treated as an analogue in a QSAR study. Most standard descriptors (e.g., shape, electronic properties) would be nearly identical to the non-deuterated form. However, descriptors related to mass or vibrational frequencies would differ slightly. In a typical QSAR model focused on receptor binding, these minor changes are unlikely to predict a significant difference in activity, reinforcing the idea that deuteration's primary impact is on pharmacokinetics rather than pharmacodynamics.
In Silico Prediction of ADME Properties for Altrenogest (Non-Human Focus)
In silico models that predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties are vital for evaluating drug candidates. nih.gov Since Altrenogest is used in veterinary medicine, particularly in equines, the focus is on non-human ADME prediction. mdpi.comtodaysveterinarypractice.com Computational tools can predict various ADME parameters for Altrenogest. nih.govmdpi.com
Absorption: Models can predict properties like gastrointestinal absorption and skin permeability. For Altrenogest, high lipophilicity suggests good absorption after oral administration.
Distribution: Predictions for plasma protein binding and volume of distribution can be made. Steroids like Altrenogest typically exhibit high binding to plasma proteins. nih.gov
Metabolism: This is a critical area for deuterated compounds. In silico tools can predict which sites on a molecule are most likely to be metabolized by cytochrome P450 (CYP) enzymes. nih.gov The C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism. By replacing hydrogen with the heavier deuterium isotope at a metabolically susceptible site, the C-D bond becomes stronger and harder to break. This phenomenon, known as the "kinetic isotope effect," can significantly slow down the rate of metabolism.
Excretion: Prediction of clearance pathways and rates.
| ADME Property | Predicted Outcome for Altrenogest | Predicted Impact of Deuteration (Altrenogest 19,19,20,21,21-d5) |
| Absorption (Oral) | High, due to optimal lipophilicity. | No significant change predicted. |
| Distribution | High plasma protein binding; wide distribution into tissues. | No significant change predicted. |
| Metabolism | Susceptible to oxidation/reduction, particularly around the C20-ketone. | Decreased rate of metabolism at or near the deuterated positions due to the kinetic isotope effect. |
| Excretion | Primarily through metabolic clearance. | Potentially slower overall clearance and a longer elimination half-life. |
Future Trajectories and Challenges in Altrenogest 19,19,20,21,21 D5 Research
Emerging Analytical Technologies for Deuterated Steroids and Metabolites
The analytical landscape for deuterated steroids is rapidly evolving, with new technologies offering unprecedented levels of detail in separation and characterization. These methods are crucial for distinguishing the labeled compound and its metabolites from endogenous steroids, overcoming challenges posed by their structural similarity and the complexity of biological matrices.
Ion Mobility-Mass Spectrometry (IM-MS) is an emerging technique that adds a powerful dimension to the analysis of deuterated steroids. researchgate.net By separating ions in the gas phase based on their size, shape, and charge, IM-MS can resolve isomers that are indistinguishable by mass spectrometry alone. cleancompetition.orgresearchgate.net This is particularly valuable in steroid analysis, where numerous stereoisomers and constitutional isomers exist with identical masses but different biological activities. researchgate.netmdpi.com
When coupled with liquid chromatography and tandem mass spectrometry (LC-IM-MS/MS), this technique provides an additional layer of separation, enhancing the confidence in compound identification. nih.gov For Altrenogest (B1664803) 19,19,20,21,21-d5, IM-MS can differentiate the deuterated standard from its non-deuterated counterpart and their respective metabolites, even if they co-elute chromatographically. The collision cross-section (CCS) value, a measurement of the ion's rotationally averaged surface area, provides a unique physicochemical identifier that complements retention time and m/z data, significantly improving analytical specificity. cleancompetition.org
Recent research has demonstrated that derivatization methods can further enhance IM separation of steroid isomers. nih.govacs.orgnih.gov By targeting specific functional groups, such as hydroxyl or carbonyl groups, these reactions can amplify subtle structural differences, leading to greater resolution between challenging isomer pairs. nih.gov This approach holds promise for resolving the complex metabolic profile of Altrenogest 19,19,20,21,21-d5 in various biological samples. nih.govfit.edu
Table 1: Advantages of Ion Mobility-Mass Spectrometry in Deuterated Steroid Analysis
| Advantage | Description | Relevance to Altrenogest 19,19,20,21,21-d5 |
|---|---|---|
| Isomer Separation | Separates ions based on size and shape (collision cross-section), resolving stereoisomers and constitutional isomers that have the same mass-to-charge ratio. cleancompetition.orgresearchgate.netmdpi.com | Crucial for distinguishing between Altrenogest metabolites and endogenous steroid isomers, ensuring accurate quantification and metabolic profiling. |
| Enhanced Specificity | Provides an additional dimension of data (CCS value) beyond retention time and m/z, increasing confidence in compound identification. cleancompetition.orgnih.gov | Reduces the risk of misidentification in complex biological matrices where interferences are common. |
| Improved Signal-to-Noise | Can separate analyte ions from background chemical noise, leading to improved sensitivity. mdpi.comnih.gov | Allows for the detection of low-abundance metabolites of Altrenogest 19,19,20,21,21-d5 that might otherwise be missed. |
| Structural Characterization | CCS values provide insights into the three-dimensional structure of the molecule, aiding in the characterization of unknown metabolites. nih.govacs.org | Facilitates the identification of novel metabolic pathways and the structural elucidation of previously uncharacterized Altrenogest metabolites. |
Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern bioanalysis. nih.gov For the comprehensive characterization of Altrenogest 19,19,20,21,21-d5 and its metabolites in complex biological samples like plasma, urine, and tissues, techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. nih.govnih.govnih.gov
LC-MS/MS is the preferred method for its high sensitivity, specificity, and applicability to a wide range of steroid compounds without the need for derivatization. nih.gov The use of Ultra-High-Performance Liquid Chromatography (UHPLC) further enhances performance by providing higher resolution and faster analysis times. nih.govnih.gov In studies involving Altrenogest 19,19,20,21,21-d5, this deuterated compound serves as an ideal internal standard for the accurate quantification of non-labeled Altrenogest, as it co-elutes but is distinguished by its mass in the mass spectrometer. allenpress.com
GC-MS, while often requiring derivatization to increase the volatility of steroids, remains a powerful tool for steroid profiling due to its excellent chromatographic resolution. nih.govresearchgate.net The extensive electron ionization (EI) libraries available for GC-MS facilitate the identification of known metabolites. The choice between LC-MS/MS and GC-MS depends on the specific metabolites being targeted and the nature of the biological matrix. diva-portal.org
Table 2: Comparison of Hyphenated Techniques for Altrenogest 19,19,20,21,21-d5 Analysis
| Technique | Principle | Advantages for Deuterated Steroid Analysis | Limitations |
|---|---|---|---|
| LC-MS/MS | Separates compounds in the liquid phase followed by mass analysis. nih.gov | High sensitivity and specificity, suitable for a broad range of metabolites, minimal sample preparation. nih.gov | Potential for matrix effects, which can be mitigated by using a deuterated internal standard like Altrenogest 19,19,20,21,21-d5. |
| GC-MS | Separates volatile compounds in the gas phase followed by mass analysis. nih.gov | Excellent chromatographic resolution, extensive spectral libraries for identification. nih.gov | Requires derivatization for non-volatile steroids, potentially time-consuming sample preparation. nih.govnih.gov |
| UHPLC-HRMS | Utilizes sub-2µm particle columns for fast, high-resolution separation coupled with high-resolution mass spectrometry. nih.govnih.gov | Enables comprehensive profiling of known and unknown metabolites, providing high mass accuracy for formula determination. nih.gov | Data analysis can be complex; requires specialized software and databases. |
Automation in sample preparation for steroid analysis is increasingly achieved through online solid-phase extraction (SPE) coupled directly to LC-MS/MS systems. nih.gov This technique automates the extraction and cleanup process, improving reproducibility and reducing analysis time. nih.gov Fully automated platforms can perform steps from protein precipitation and filtration to online SPE, enabling unattended analysis of serum and other biological fluids. nih.gov
High-throughput screening is facilitated by the use of 96-well plate formats for sample preparation techniques like SPE and liquid-liquid extraction (LLE). nih.gov These formats are compatible with robotic liquid handling systems, allowing for the parallel processing of dozens or hundreds of samples. nih.gov Such streamlined workflows are essential for large-scale studies investigating the metabolism of Altrenogest 19,19,20,21,21-d5 across different conditions or time points. Furthermore, bioaffinity mass spectrometry has emerged as a high-throughput screening tool for identifying compounds that bind to specific receptors, which could be applied to screen for biologically active metabolites of Altrenogest. researchgate.net
Table 3: Advanced Sample Processing Techniques for Steroid Analysis
| Technique | Description | Application in Altrenogest 19,19,20,21,21-d5 Research |
|---|---|---|
| Online Solid-Phase Extraction (SPE) | An automated process where the sample is loaded onto an SPE cartridge for extraction and cleanup, then eluted directly into the LC-MS/MS system. nih.gov | Increases throughput and reproducibility for quantifying Altrenogest and its metabolites in large sample cohorts. |
| 96-Well Plate SPE/LLE | Miniaturized solid-phase or liquid-liquid extraction performed in a 96-well plate format, often using automated liquid handlers. nih.gov | Enables high-throughput sample preparation for metabolomic or pharmacokinetic studies involving numerous samples. |
| In-tube Solid-Phase Microextraction (IT-SPME) | An automated online method where analytes are extracted and enriched on a capillary column before LC-MS/MS analysis, requiring minimal sample volume. mdpi.com | Ideal for non-invasive sampling (e.g., saliva) and high-sensitivity detection of Altrenogest metabolites. mdpi.com |
Integration of Omics Technologies with Stable Isotope Studies
The integration of stable isotope labeling, using compounds like Altrenogest 19,19,20,21,21-d5, with "omics" technologies represents a powerful strategy for systems-level investigation. This approach moves beyond simple quantification to provide a dynamic view of metabolic pathways and molecular interactions.
Stable Isotope-Resolved Metabolomics (SIRM) is a cutting-edge approach that uses stable isotope tracers to map the flow of atoms through metabolic networks. creative-proteomics.comnih.gov By administering Altrenogest 19,19,20,21,21-d5 and analyzing the resulting isotopic patterns in downstream metabolites using high-resolution mass spectrometry, researchers can definitively trace its metabolic pathways. monash.edunih.gov This method allows for the unambiguous identification of metabolites derived from the administered compound and helps to discover novel biotransformation pathways. nih.gov
Lipidomics, the large-scale study of lipids, can also be integrated with stable isotope studies. Since steroids are lipids and their metabolism is interconnected with other lipid pathways, using Altrenogest 19,19,20,21,21-d5 can help elucidate how synthetic progestins influence the broader lipidome. Changes in the profiles of fatty acids, glycerolipids, and other sterols following administration can reveal wider physiological impacts and potential off-target effects.
Table 4: Application of Stable Isotopes in Metabolomics/Lipidomics
| Application | Methodology | Insight Gained for Altrenogest 19,19,20,21,21-d5 |
|---|---|---|
| Metabolic Pathway Tracing | Administering the deuterated compound and tracking the appearance of the deuterium (B1214612) label in downstream molecules using HRMS. nih.gov | Unambiguous confirmation of metabolic pathways and identification of all metabolites directly derived from Altrenogest. |
| Metabolite Identification | The presence of the 5-deuterium label provides a unique signature that helps in the structural elucidation of unknown metabolites. nih.gov | Facilitates the discovery and characterization of novel or unexpected biotransformation products. |
| Flux Analysis | Kinetic studies tracking the rate of appearance and disappearance of labeled species. creative-proteomics.com | Quantifies the rates of metabolic conversion, providing a dynamic understanding of Altrenogest's metabolic fate. |
| Lipidome Interaction | Profiling global changes in lipid species following administration of deuterated Altrenogest. | Reveals the broader impact of Altrenogest on cellular lipid metabolism and signaling. |
Understanding the biological effects of Altrenogest requires identifying the proteins with which it and its metabolites interact. Targeted proteomics offers a powerful suite of tools for this purpose. nih.gov By focusing on specific proteins or protein families, such as nuclear receptors or metabolic enzymes, researchers can quantify changes in their expression or post-translational modifications in response to Altrenogest administration.
Structural proteomics techniques, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), can provide high-resolution information on protein-ligand interactions. nih.gov HDX-MS measures the rate of deuterium exchange on a protein's backbone amide hydrogens, which is altered upon ligand binding or conformational change. nih.gov This can be used to map the binding site of Altrenogest on its primary target, the progesterone (B1679170) receptor, and to identify other potential protein targets. nih.gov
Furthermore, chemical proteomics approaches can be employed to "fish" for protein targets. uni-tuebingen.de This involves creating a chemical probe based on the Altrenogest structure to capture interacting proteins from cell lysates, which are then identified by mass spectrometry. These advanced proteomic strategies are crucial for moving from a metabolic understanding to a functional and mechanistic comprehension of Altrenogest's action at the molecular level. nih.govnih.gov
Table 5: Proteomic Strategies for Investigating Altrenogest's Molecular Interactions
| Proteomic Technique | Principle | Application to Altrenogest Research |
|---|---|---|
| Targeted Proteomics (e.g., PRM, SRM) | Quantifies a pre-defined set of proteins with high sensitivity and specificity. frontiersin.org | Measures changes in the abundance of steroid receptors, metabolizing enzymes (e.g., cytochromes P450), and other key proteins in response to Altrenogest. |
| Hydrogen-Deuterium Exchange MS (HDX-MS) | Monitors changes in protein conformation and dynamics by measuring deuterium uptake. nih.gov | Maps the binding site of Altrenogest on the progesterone receptor and identifies conformational changes upon binding; can screen for off-target interactions. nih.gov |
| Chemical Proteomics | Uses a modified version of the molecule (a chemical probe) to capture binding partners from a complex protein mixture for MS identification. uni-tuebingen.de | Discovers novel protein targets and interaction partners of Altrenogest, helping to elucidate its full mechanism of action and potential side effects. |
Systems Biology Perspectives on Altrenogest Action in Animal Models
A systems biology approach offers a holistic understanding of the molecular and physiological effects of Altrenogest. By integrating high-throughput data from genomics, proteomics, and metabolomics, researchers can construct comprehensive models of Altrenogest's mechanism of action in various animal models. This approach moves beyond the study of single molecular targets to elucidate the broader network of interactions influenced by the compound.
Future research in this area will likely focus on:
Transcriptomic and Proteomic Profiling: Investigating global changes in gene and protein expression in target tissues following Altrenogest administration. This can reveal novel pathways and biomarkers associated with its progestogenic activity.
Integrative Modeling: Combining multi-omics datasets to build predictive models of Altrenogest's effects. These models can help to understand the complex interplay between different biological pathways and to predict individual animal responses.
Addressing Challenges in Isotopic Purity and Long-Term Stability of Deuterated Standards
The accuracy of quantitative analyses using deuterated standards like Altrenogest-d5 is contingent upon their isotopic purity and stability. Several challenges, including deuterium-hydrogen exchange and degradation over time, can compromise the integrity of these standards.
Deuterium-hydrogen (D-H) exchange, where deuterium atoms on the labeled standard are replaced by protons from the surrounding matrix, can lead to inaccurate quantification. sigmaaldrich.comacanthusresearch.com This phenomenon is particularly relevant in complex biological matrices such as plasma, urine, and tissue homogenates.
Key strategies to mitigate D-H exchange include:
pH Control: The rate of D-H exchange is pH-dependent. acs.org Maintaining optimal pH conditions during sample preparation and analysis can minimize this exchange.
Temperature Management: Lowering the temperature during sample handling and storage can significantly reduce the rate of D-H exchange. sci-hub.box
Use of Aprotic Solvents: Where possible, using aprotic solvents can limit the availability of exchangeable protons.
Rapid Analysis: Minimizing the time between sample preparation and analysis can reduce the opportunity for D-H exchange to occur.
Table 1: Factors Influencing Deuterium-Hydrogen Exchange
| Factor | Influence on D-H Exchange | Mitigation Strategy |
| pH | Exchange rate is catalyzed by both acid and base. | Maintain pH at the minimum exchange rate, typically around pH 2.5. mdpi.com |
| Temperature | Higher temperatures increase the rate of exchange. | Conduct sample preparation and storage at low temperatures. sci-hub.box |
| Solvent | Protic solvents provide a source of exchangeable protons. | Utilize aprotic solvents when feasible. |
| Matrix Complexity | Biological matrices contain numerous sources of protons. | Optimize sample cleanup procedures to remove interfering substances. |
The long-term stability of deuterated standards is crucial for ensuring the consistency and reliability of analytical results over time. hilarispublisher.com Improper storage and handling can lead to degradation and changes in isotopic purity.
Advanced protocols for storage and handling include:
Optimized Storage Conditions: Reference standards should be stored at appropriate temperatures, typically -20°C or -80°C, in tightly sealed, light-protected containers to prevent degradation. pharmaguidehub.comrestek.comsigmaaldrich.com
Inert Atmosphere: Storing standards under an inert atmosphere, such as nitrogen or argon, can prevent oxidative degradation.
Monitoring for Degradation: Regular monitoring of the purity and integrity of the reference standard using techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is essential. rsc.orgresearchgate.net
Proper Thawing Procedures: When bringing standards to room temperature for use, it is important to allow them to warm up gradually to prevent condensation, which can introduce water and promote degradation. pharmaguidehub.com
Expanding the Scope of Research Applications Beyond Current Paradigms
The utility of Altrenogest 19,19,20,21,21-d5 extends beyond its current application as an internal standard in pharmacokinetic and residue analysis. Future research is poised to explore its use in novel in vitro and ex vivo models and in environmental fate studies.
In vitro and ex vivo models provide powerful tools for dissecting the molecular mechanisms of Altrenogest action in a controlled environment. These models can bridge the gap between in silico predictions and in vivo studies.
Examples of novel models include:
Three-Dimensional (3D) Cell Cultures: Organoid and spheroid cultures of reproductive tissues can more accurately mimic the in vivo environment compared to traditional 2D cell cultures, allowing for more relevant mechanistic studies.
Microfluidic "Organ-on-a-Chip" Systems: These devices can simulate the physiological environment of specific organs, enabling the study of Altrenogest's effects on cellular function and tissue-level responses in real-time. criver.com
Precision-Cut Tissue Slices: Ex vivo culture of tissue slices from reproductive organs allows for the investigation of Altrenogest's effects on intact tissue architecture and cell-cell interactions.
The presence of synthetic steroids like Altrenogest in the environment is a growing concern. Altrenogest 19,19,20,21,21-d5 can be a valuable tool in tracing the environmental fate and transport of these compounds.
Potential applications include:
Isotope Dilution Mass Spectrometry (IDMS): Using this compound as a spike in environmental samples (e.g., water, soil, sediment) allows for the highly accurate and precise quantification of Altrenogest contamination.
Metabolism and Degradation Studies: By tracking the appearance of deuterated metabolites, researchers can elucidate the pathways of Altrenogest degradation in different environmental compartments.
Sorption and Transport Studies: this compound can be used to study the sorption of Altrenogest to soil and sediment particles, providing insights into its mobility and bioavailability in the environment. nih.gov
Advancing the Understanding of Steroidogenesis and Homeostasis in Animal Systems
The intricate processes of steroidogenesis—the biological synthesis of steroid hormones—and homeostasis—the maintenance of a stable internal environment—are fundamental to animal physiology, particularly in reproduction. The ability to study and understand these systems is greatly enhanced by the use of sophisticated analytical tools. Among these, isotopically labeled compounds serve as indispensable assets in research. Altrenogest 19,19,20,21,21-d5, a deuterated form of the synthetic progestin Altrenogest, has emerged as a critical tool for advancing knowledge in this domain.
Altrenogest itself modulates the endocrine system by mimicking the action of natural progesterone. mdpi.com It primarily acts on the hypothalamic-pituitary-gonadal (HPG) axis, suppressing the secretion of gonadotropin-releasing hormone (GnRH), which in turn reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govnih.gov This intervention directly alters the steroidogenic pathways, particularly by inhibiting the follicular development and estrogen production that are dependent on these gonadotropins. While Altrenogest is the active agent that perturbs the system, Altrenogest 19,19,20,21,21-d5 is the research tool that allows for precise measurement of these effects.
The key utility of Altrenogest 19,19,20,21,21-d5 lies in its application as an internal standard for quantitative analysis, primarily using liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS). medchemexpress.comresearchgate.net In a technique known as isotope dilution mass spectrometry, a known quantity of the deuterated standard is added to a biological sample (such as plasma or urine). Because this compound is chemically identical to the non-labeled drug but has a higher mass, it can be distinguished by the mass spectrometer. medchemexpress.com This allows researchers to correct for any loss of the analyte during sample preparation and analysis, yielding highly accurate and precise quantification of the parent compound and its metabolites.
This precision is paramount for several areas of research:
Pharmacokinetic (PK) Modeling: Accurate PK data, including absorption, distribution, metabolism, and excretion (ADME) rates, are essential for understanding how a compound behaves in the body over time. By using this compound, researchers can build robust models that correlate the concentration of Altrenogest in circulation with its physiological effects on the endocrine system.
Metabolite Identification and Profiling: Understanding how an animal's body metabolizes a synthetic steroid is crucial for comprehending its complete biological impact and duration of action. Studies have identified that Altrenogest undergoes Phase II metabolism, forming primarily glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.net Using this compound helps in the confident identification of these metabolites in complex biological matrices, contributing to a fuller picture of the pathways involved in clearing the compound and restoring hormonal homeostasis.
Metabolomics Studies: Untargeted metabolomics analyses can reveal broader changes in an animal's metabolism following administration of Altrenogest. nih.govresearchgate.net These studies can identify shifts in endogenous steroid profiles and other related biomarkers. The use of an isotopic standard ensures the quantitative accuracy of these complex datasets, providing deeper insights into the homeostatic regulation of steroid networks. For instance, research has utilized metabolomic approaches to identify changes in sulfated steroid compounds like estrone sulfate and testosterone (B1683101) sulfate in equine urine after Altrenogest administration. nih.gov
By facilitating these detailed investigations, Altrenogest 19,19,20,21,21-d5 allows scientists to move beyond observing the qualitative effects of the drug to quantifying the precise molecular and systemic responses. This enhances the fundamental understanding of how exogenous progestins interact with and control the complex feedback loops inherent in steroidogenesis and animal endocrine homeostasis.
Data Tables
| Research Application | Methodology | Insight Gained for Steroidogenesis & Homeostasis |
|---|---|---|
| Pharmacokinetic Studies | Isotope Dilution LC-MS | Provides precise data on absorption, distribution, and elimination rates, allowing correlation of drug concentration with the suppression of endogenous hormones (e.g., LH, estrogen). |
| Metabolite Identification | LC-HRMS | Enables confident identification of metabolites (e.g., glucuronide and sulfate conjugates), revealing the pathways the body uses to process the exogenous steroid and restore homeostasis. nih.gov |
| Quantitative Metabolomics | LC-HRMS | Allows for accurate measurement of changes in the broader metabolic profile, including endogenous steroids, to understand the systemic impact on hormonal networks. nih.govresearchgate.net |
| Therapeutic Drug Monitoring | Isotope Dilution MS | Used as an internal standard to ensure accurate quantification in research settings, which is foundational for studies examining the dose-response relationship on the endocrine system. medchemexpress.com |
| Parameter | Description | Significance in Homeostasis Research |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates the peak level of the exogenous steroid challenge to the animal's homeostatic systems. |
| Tmax | Time to reach Cmax | Relates to the speed of absorption and the onset of the compound's effects on steroidogenesis. |
| t½ (Half-life) | Time required for the plasma concentration to decrease by half | Crucial for understanding the duration of suppression of the HPG axis and the time required for the system to return to its baseline state. |
| Metabolite Ratio | Ratio of parent drug to specific metabolites (e.g., Altrenogest sulfate) | Provides insights into the rate and primary pathways of metabolism, a key component of the homeostatic response to clear the compound. researchgate.net |
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for quantifying Altrenogest-d5 in biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound itself) to minimize matrix effects and improve precision. Validate assays per ICH Q2(R1) guidelines for specificity, linearity (1–100 ng/mL), accuracy (recovery >85%), and precision (CV <15%) .
- Key Challenge : Isotopic purity must exceed 99% to avoid interference from non-deuterated analogs during quantification .
Q. How does the deuterium labeling in this compound influence its pharmacokinetic properties compared to the non-deuterated form?
- Experimental Design : Conduct comparative pharmacokinetic studies in animal models (e.g., swine or equine) using parallel-group designs. Measure half-life, bioavailability, and metabolite profiles via LC-MS/MS. Note that deuterium labeling may slow metabolic clearance due to the kinetic isotope effect, requiring adjusted dosing protocols .
Q. What protocols ensure stable storage conditions for this compound in laboratory settings?
- Stability Testing : Store at –20°C in amber vials under inert gas (e.g., argon). Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor purity via HPLC-UV. Degradation products (e.g., oxidized analogs) should be identified using high-resolution MS .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s receptor-binding affinity across studies?
- Data Contradiction Analysis :
- Step 1 : Compare assay conditions (e.g., receptor source species, incubation temperature). For example, porcine vs. equine progesterone receptors may exhibit varying binding kinetics .
- Step 2 : Validate findings using orthogonal methods (e.g., surface plasmon resonance vs. radioligand assays) to rule out technique-specific artifacts .
Q. What experimental frameworks are optimal for evaluating this compound’s efficacy in estrous synchronization under variable physiological conditions?
- Trial Design :
- Use a randomized block design with stratified cohorts (e.g., parity, body condition score). Administer this compound orally at 0.044 mg/kg for 14 days, then monitor luteinizing hormone surges and ovulation timing via ultrasonography .
- Statistical Considerations : Apply mixed-effects models to account for inter-individual variability and covariates like age or hormonal status .
Q. How can isotopic dilution effects be mitigated when using this compound as an internal standard in multi-analyte panels?
- Method Optimization :
- Step 1 : Pre-screen biological matrices for endogenous progestins to avoid cross-reactivity.
- Step 2 : Use a stable isotope dilution assay (SIDA) with calibration curves spiked into analyte-free matrix. Validate with standard addition recovery tests (target: 90–110%) .
Research Gaps and Future Directions
- Comparative Metabolomics : Profile deuterated vs. non-deuterated Altrenogest metabolites using untargeted metabolomics to identify isotope-specific metabolic pathways .
- Long-Term Stability in Alternative Formulations : Evaluate nanoemulsion or liposomal carriers to enhance this compound’s thermal stability for field applications .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
